Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is an aromatic compound commonly found in plants and lignin [1] [2].
| Property | Description |
|---|---|
| Chemical Name | 4-Hydroxy-3,5-dimethoxybenzaldehyde [1] |
| Molecular Formula | C~9~H~10~O~4~ [1] |
| Molar Mass | 182.17 g/mol [1] |
| Appearance | Colorless to light-tan or yellow crystalline solid [1] [2] |
| Melting Point | 110–113 °C [1] |
| Boiling Point | 192–193 °C at 19 kPa [1] |
| Solubility | Soluble in alcohols and polar organic solvents; insoluble in water [1] |
| Natural Occurrence | Spruce, maple trees, oak barrels (imparts aroma to whisky), various plants [1] [2] |
| Characteristic Odor | Spicy, smoky, vanilla-like [1] [3] |
Key Chemical Synthesis: A common laboratory synthesis is the Duff reaction on syringol (pyrogallol-1,3-dimethyl ether) using hexamethylenetetramine in a glycerol-boric acid medium [4] [1]. This reaction requires careful temperature control between 150–160°C for about 6 minutes, followed by rapid cooling and a multi-step workup to isolate this compound [4].
Research reveals multiple bioactive properties of this compound, with recent studies highlighting its antibacterial and antioxidant potential.
Diagram 1: Key pharmacological activities and signaling pathways of this compound.
This compound mitigates oxidative stress by [5] [6]:
1. Cell Infection Model
2. Zebrafish Infection Model
3. Colony-Forming Unit (CFU) Assay
1. Oxidative Stress Marker Analysis
2. Western Blot Analysis for Signaling Pathways
3. Primary Macrophage Isolation
| Application Area | Current & Potential Research Uses |
|---|---|
| Pharmaceuticals | Antibacterial drug development (particularly for tuberculosis), antioxidant and anti-inflammatory therapies, anticancer agents, antihyperglycemic treatments [5] [6] |
| Flavor & Fragrance | Ingredient in perfumes, detergents, and air fresheners (smoky, spicy notes); flavor enhancer in food [7] [3] |
| Cosmetics | Fragrance ingredient and antioxidant in skincare products for potential anti-aging benefits [3] |
| Chemical Synthesis | Versatile precursor for organic synthesis; intermediate for antibacterial drugs (Trimethoprim, Bactrim) [2] |
The global this compound market is projected to grow from $7.97 billion in 2025 to $10.83 billion by 2029, driven largely by pharmaceutical and cosmetic applications [7].
The following are key experimental methodologies from recent studies demonstrating the bioactivity of syringaldehyde.
This compound's therapeutic effects are mediated through the modulation of specific molecular pathways. The diagram below illustrates the signaling pathway involved in its protection against cardiac hypertrophy [1].
Mechanism of this compound against cardiac hypertrophy.
For its antihyperlipidemic effect, SA acts through a different mechanism: it significantly downregulates the expression of the SREBP-2 gene, a key transcription factor. This downregulation leads to reduced activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, thereby lowering blood lipid levels [2].
In models of psoriasis and arthritis, SA exhibits anti-inflammatory properties. It inhibits the NF-κB signaling pathway, reducing the levels of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-17A. It also inhibits the maturation of dendritic cells, which play a key role in initiating inflammatory immune responses [3] [4].
The table below consolidates the key therapeutic areas and proposed mechanisms of action for this compound based on recent preclinical research.
| Therapeutic Area | Model System | Key Findings & Proposed Mechanisms |
|---|---|---|
| Cardiac Hypertrophy | H9c2 cardiomyocytes (in vitro) [1] | Reduced cell size & hypertrophic biomarkers (ANP, BNP, β-MHC). Activated GLP-1R/cAMP/AMPK pathway; suppressed OGT. |
| Hyperlipidemia | Rat model (in vivo) [2] | Lowered total cholesterol, triglycerides, LDL. Downregulated SREBP-2 gene & HMG-CoA reductase activity. |
| Psoriasis | Mouse model (in vivo) [4] | Reduced PASI score, skin thickness, spleen hypertrophy. Inhibited NF-κB pathway & pro-inflammatory cytokines (TNF-α, IL-1β, IL-17). |
| Arthritis | Mouse model (in vivo) [3] | Ameliorated arthritis symptoms. Inhibited dendritic cell maturation & pro-inflammatory cytokine secretion. |
The available safety data is promising. An acute oral toxicity study in rats determined the LD₅₀ to be greater than 2000 mg/kg, classifying it as a low-toxicity compound. No significant adverse hematological or histopathological changes were noted, except for a notable increase in platelet count [2].
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a phenolic aldehyde with the molecular formula C₉H₁₀O₄ and a molar mass of 182.17 g/mol [1]. It appears as a colorless solid (though impure samples can be yellowish) and is soluble in alcohol and other polar organic solvents [1].
This compound is widely distributed in trace amounts in nature. Key natural sources include [1]:
In plants, this compound is not typically a primary metabolite but is derived from the larger context of lignin biosynthesis, specifically as part of the syringyl (S)-lignin monomer pathway [2].
The core lignin biosynthetic pathway begins with the general phenylpropanoid pathway. The table below outlines the key enzymes involved in the biosynthesis of S-lignin, from which this compound is derived [2].
| Enzyme/Protein | Abbreviation | Primary Role in the Pathway |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamate; gateway to phenylpropanoid pathway [2]. |
| Cinnamate 4-Hydroxylase | C4H | Converts cinnamate to p-coumarate [2]. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumarate to p-coumaroyl-CoA [2]. |
| p-Coumaroyl Shikimate 3'-Hydroxylase | C3'H | Hydroxylates p-coumaroyl shikimate to form caffeoyl shikimate [2]. |
| Caffeoyl Shikimate Esterase | CSE | Hydrolyzes caffeoyl shikimate to caffeate [2]. |
| Caffeoyl CoA 3-O-Methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA [2]. |
| Ferulate 5-Hydroxylase | F5H | Hydroxylates coniferaldehyde and coniferyl alcohol to form the 5-hydroxy intermediates en route to S-lignin [2]. |
| Caffeic Acid O-Methyltransferase | COMT | Methylates 5-hydroxyconiferaldehyde to sinapaldehyde [2]. |
| Cinnamoyl-CoA Reductase | CCR | Reduces feruloyl-CoA and sinapoyl-CoA to their respective aldehydes [2]. |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces coniferaldehyde and sinapaldehyde to coniferyl and sinapyl alcohols (monolignols) [2]. |
A simplified diagram of the logical relationship from the core phenylpropanoid pathway to the syringyl (S) unit is as follows:
Simplified logical flow from phenylalanine to this compound via lignin biosynthesis.
Research has revealed that the S-lignin biosynthesis pathway in the lycophyte Selaginella moellendorffii is independent of the pathway found in angiosperms. In Selaginella, the enzymes SmF5H and SmCOMT form a gene cluster and can synthesize S-lignin directly from p-coumaraldehyde and p-coumaryl alcohol [2]. This indicates that the ability to produce syringyl units evolved convergently in different plant lineages [2].
For researchers aiming to isolate, quantify, or study the biological activity of this compound, here are key methodologies from recent studies.
One study detailed a protocol for obtaining this compound from dealkali lignin using a perovskite oxide catalyst (LaFe₀.₂Cu₀.₈O₃) [3].
Optimized Experimental Workflow:
The study reported that under these optimized conditions, a This compound yield of 10.00% (by weight) was achieved from dealkali lignin [3]. The catalyst could be reused four times while maintaining high activity [3].
A 2024 study fabricated this compound-modified chitosan nanoparticles and evaluated their cytotoxicity [4].
Key Experimental Steps:
Reported Bioactivity Results [4]:
This compound is a valuable phytochemical with a defined biosynthetic origin from the syringyl lignin pathway in plants. While its natural production is intrinsically linked to wood formation, advanced catalytic methods now enable its efficient production from lignin biomass. Promising preliminary studies, particularly its efficacy against cervical cancer cells in nanoparticle form, underscore its potential as a lead compound for pharmaceutical development [4]. Future research should focus on fully elucidating the in planta degradation process from lignin to this compound and expanding pre-clinical investigations into its therapeutic mechanisms.
The core differences between syringaldehyde and vanillin stem from their chemical structures, which dictate their physical properties, natural occurrence, and applications.
| Aspect | This compound | Vanillin |
|---|---|---|
| IUPAC Name | 4-Hydroxy-3,5-dimethoxybenzaldehyde [1] | 4-Hydroxy-3-methoxybenzaldehyde [2] |
| Chemical Formula | C₉H₁₀O₄ [1] | C₈H₈O₃ [2] |
| Molecular Weight | 182.17 g/mol [1] | 152.15 g/mol |
| Functional Groups | Aldehyde, phenol, two methoxy groups [1] | Aldehyde, phenol, one methoxy group [2] |
| Melting Point | 110 - 113 °C [1] | Not specified in search results |
| Appearance | Colorless to light green/tan crystalline powder [1] [3] | White solid [2] |
| Natural Sources | Spruce & maple wood, oak-aged spirits [1] | Vanilla bean pods (primary natural source) [2] |
| Organoleptic Properties | Sweet, balsamic-floral, woody, smoky, chocolate, less sweet than vanillin [3] | Sweet, creamy, characteristic vanilla odor [2] |
Both compounds are important in industrial and biological contexts, particularly as derivatives of lignin breakdown.
This compound and vanillin are both products of lignin degradation [4] [5]. This compound is found in the wood of spruce and maple trees and is extracted into spirits like whisky during oak barrel aging, contributing to spicy and smoky aromas [1]. In contrast, the majority of the world's vanillin is produced synthetically, with less than 1% coming from natural vanilla pods due to high cost and limited supply [2]. There is growing interest in producing "natural" vanillin through the sustainable depolymerization of lignin [2].
In bioprocessing, these aldehydes can act as fermentation inhibitors but are also metabolized by microorganisms. The following diagram outlines their inhibitory effect and assimilation in a fermentation process using Clostridium tyrobutyricum:
Inhibitory Pathway of this compound and Vanillin in Butyric Acid Fermentation
A study on butyric acid production by Clostridium tyrobutyricum assessed the inhibitory effects of these compounds [5]:
In microbial catabolism, both vanillin and this compound are oxidized to their corresponding carboxylic acids by specific dehydrogenases. The relationship between these pathways is illustrated below:
Enzymatic Oxidation of Vanillin and this compound to Carboxylic Acids
Research indicates that some vanillin dehydrogenases (LigV) from bacteria like Sphingobium sp. SKY6 can oxidize this compound, but with low efficiency (about 5% of the catalytic efficiency for vanillin) [4]. This led to the identification of dedicated this compound dehydrogenases (DesV), which, along with LigV, are involved in the catabolism of lignin-derived aromatics [4].
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde that has gained significant research interest due to its diverse bioactive properties and applications in pharmaceuticals, food, cosmetics, and biotechnology. This compound, with the CAS registry number 134-96-3, is structurally characterized by a benzene ring substituted with an aldehyde group, a hydroxy group, and two methoxy groups at the 3- and 5-positions. This compound is considered a promising natural antioxidant and therapeutic agent, particularly in light of increasing safety concerns regarding synthetic antioxidants and the harmful side effects of chemotherapeutic drugs. Its structural similarity to the more widely commercialized vanillin, coupled with its unique bioactive characteristics, positions this compound as a valuable compound for scientific exploration and commercial development [1].
This compound occurs naturally in various plants, particularly within the cell walls of angiosperms where it forms part of the lignin polymer, specifically the syringyl (S) unit. In lignin biosynthesis, this compound originates from sinapyl alcohol, one of the three primary monolignol precursors. The enzymatic genes that encode for sinapyl alcohol development are lacking in gymnosperms (softwoods), which explains why these plants contain only guaiacyl (G) lignin units. In contrast, angiosperms (hardwoods) contain both G and S lignin units, with the specialized fiber cells that provide mechanical support primarily composed of S-lignin. This evolutionary development makes hardwood plants the principal natural source of this compound precursors [1].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 134-96-3 | [2] [3] |
| Molecular Formula | C₉H₁₀O₄ | [2] [3] |
| Molecular Weight | 182.17 g/mol | [2] [3] |
| Melting Point | 110-113°C (lit.) | [2] [4] |
| Boiling Point | 192-193°C at 14 mm Hg | [2] [3] |
| Density | 1.013 g/cm³ | [2] |
| pKa | 7.80 ± 0.23 (Predicted) | [2] |
| Flash Point | 192-193°C/14mm | [2] |
| Water Solubility | Very sparingly soluble | [2] [3] |
| Solubility in Other Solvents | Soluble in alcohol, ether, chloroform, methanol, hot benzene, glacial acetic acid | [2] [3] |
Table 2: Safety and Handling Information
| Parameter | Specification | Reference |
|---|---|---|
| Hazard Codes | Xn, Xi | [2] |
| Risk Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [4] | | Safety Statements | P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes | [2] | | Storage Conditions | Keep in dark place, sealed in dry, room temperature | [2] | | Stability | Hygroscopic, air sensitive | [2] [4] | | WGK Germany | 3 | [2] |
The most well-documented laboratory synthesis of this compound follows the procedure published in Organic Syntheses, which involves a modified Duff reaction between pyrogallol-1,3-dimethyl ether and hexamethylenetetramine. This method yields this compound with good purity and reproducible results [5].
Detailed Experimental Procedure:
Critical Reaction Parameters and Notes:
This compound can also be synthesized through several alternative routes: from gallic acid, through oxidation of 2,6-dimethoxyphenol, or from vanillin. Additionally, it can be obtained from natural sources through lignin oxidation [5] [1].
Natural extraction from lignin represents an important commercial approach. The yield of this compound from lignin depends on the plant source and pretreatment methods. Hardwood lignins typically yield both vanillin and this compound in combined yields of 35-51% with a ratio of approximately 1:3 (vanillin to this compound) based on Klason lignin content. Nitrobenzene oxidation of lignin precipitated from kraft black liquor can yield up to 14% total phenolic aldehydes (this compound + vanillin), while oxidation of lignin from rice straw can yield 50-59.7% this compound and vanillin in approximately equal proportions [1].
Table 3: Synthetic Routes to this compound
| Method | Starting Material | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Duff Reaction | Pyrogallol-1,3-dimethyl ether | Hexamethylenetetramine, glycerol, boric acid, 150-160°C | 31-32% | [5] |
| Lignin Oxidation | Hardwood lignin | Nitrobenzene oxidation, alkaline conditions | 35-51% (combined with vanillin) | [1] |
| Oxidation | 2,6-Dimethoxyphenol | Appropriate oxidizing agents | Not specified | [5] |
| Alternative Synthesis | Gallic acid | Multiple steps | Not specified | [5] |
Various chromatographic and spectroscopic methods have been employed for the separation, identification, and quantification of this compound. Capillary electrophoresis and high-performance liquid chromatography (HPLC) are among the most common techniques used for analysis. The purity of this compound is typically assessed using HPLC, with commercial high-purity grades available at >98.0% as determined by HPLC analysis [1] [4].
Recrystallization has been traditionally used for purification, with this compound typically crystallizing as very pale yellow needles from petroleum ether. In studies of this compound composition in plants, recrystallization has been used to purify this compound sublimate, with melting points consistently reported in the 110-113°C range [1] [3].
This compound exhibits characteristic spectroscopic features that aid in its identification:
Recent research has revealed that this compound functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, demonstrating significant potential in mitigating diabetes-related cardiac complications. A 2025 study investigated this compound's effects on hyperglycemia-induced cardiac hypertrophy in H9c2 cardiomyocytes, revealing a dose-dependent amelioration of hypertrophic markers including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) [6].
The study employed H9c2 cells exposed to high glucose (30 mmol/L) for 48 hours to induce hypertrophy. Cells were treated with varying concentrations of this compound, and hypertrophic biomarkers were analyzed using ELISA, qPCR, and Western blot. This compound treatment reduced cell size and hypertrophic biomarkers while increasing GLP-1 receptor expression and cAMP levels. These effects were attenuated in GLP-1-resistant cells, confirming the role of GLP-1 receptor activation. The study also demonstrated that protein kinase A (PKA) inhibition with H-89 reversed this compound's effects, indicating PKA involvement in the signaling pathway [6].
Diagram 1: this compound's mechanism in alleviating cardiac hypertrophy via GLP-1 receptor and AMPK signaling pathways
AMP-activated protein kinase (AMPK) activation has been identified as essential for this compound's cardioprotective effects. Research demonstrates that this compound fails to ameliorate cardiac hypertrophy in AMPK-knockdown H9c2 cells, confirming the crucial role of this pathway. This compound also decreases O-linked N-acetylglucosamine transferase (OGT) expression via AMPK activation, which contributes to reduced hypertrophy [6].
The experimental approach to establish AMPK involvement utilized AMPK siRNA. Both exendin-4 (a known GLP-1 agonist) and this compound failed to modify hypertrophic cell size in AMPK-deficient cells, while metformin retained some efficacy. This confirms that functional AMPK signaling is necessary for this compound-mediated protection against cardiac hypertrophy [6].
This compound demonstrates significant antioxidant activity, reducing reactive oxygen species (ROS) elevated under high glucose conditions. This antioxidant effect is mediated through the GLP-1 receptor pathway, as PKA inhibition reverses ROS reduction. Additionally, this compound has shown anti-inflammatory properties in various models, regulating transcription factors associated with inflammation [1] [6].
This compound serves as a key intermediate in the synthesis of important antibacterial drugs including Trimethoprim, Bactrim, and Bactiseptol, which are common bactericides used in clinical practice. The structural relationship between this compound and these drugs highlights its pharmaceutical importance [1].
Recent research on this compound's GLP-1 receptor activation and cardioprotective effects suggests potential expanded pharmaceutical applications, particularly for diabetes-related cardiac complications. Its natural origin and bioactive properties make it an attractive candidate for development as a therapeutic agent, especially given increasing safety concerns about synthetic antioxidants and chemotherapeutic drugs [1] [6].
This compound finds applications across diverse industries:
Table 4: Commercial Suppliers and Specifications
| Supplier | Purity | Form | Price (USD) | Catalog Number |
|---|
| TCI America | >98.0%(T)(HPLC) | Crystalline Powder | $20.00/1g $60.00/25g $170.00/100g | D0635 | | Various (Chemicalbook) | 98-99% | Crystalline Powder | Varies by supplier | Multiple |
Lignin is the second most abundant natural aromatic polymer on Earth, constituting 15-30% of lignocellulosic biomass and serving as a crucial structural component in plant cell walls. This complex biopolymer is generated through the enzymatic polymerization of three primary phenylpropanoid monomers: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol, which form guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units respectively within the lignin macromolecule [1] [2]. The distribution of these monomeric units varies significantly depending on the plant source. Hardwood lignin typically contains 25-50% guaiacyl units and 50-70% syringyl units, while softwood lignin is predominantly composed of guaiacyl units (80-90%), and grass lignin contains a mixture of all three units [2].
This compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is a valuable aromatic aldehyde that can be derived from the syringyl units in lignin through various depolymerization methods [3]. As a versatile platform chemical, this compound serves as a precursor for pharmaceuticals, flavor compounds, fragrances, and bio-based polymers [4]. The extraction of this compound from lignin represents a key valorization pathway that aligns with sustainable biorefinery concepts and circular economy principles, offering an alternative to petroleum-derived aromatic compounds [3] [2]. This application note provides comprehensive protocols for this compound extraction from various lignin sources, specifically tailored for researchers and drug development professionals seeking to utilize this renewable aromatic compound.
The complex three-dimensional structure of lignin consists of aromatic subunits connected through various interunit linkages, with the β-O-4' ether bond being the most abundant (approximately 60% of total linkages) [1]. Other significant linkages include β-β', β-5', β-1', 5-5', and 4-O-5' connections [1]. The syringyl units in lignin, which serve as the precursors for this compound, are characterized by their two methoxy groups at the 3- and 5-positions of the aromatic ring. This specific substitution pattern makes syringyl units more susceptible to certain depolymerization approaches compared to guaiacyl units, which contain only one methoxy group [5].
The distribution of syringyl units varies significantly across different biomass sources, which directly impacts the potential this compound yield. Hardwoods such as beech, poplar, and eucalyptus typically contain higher proportions of syringyl units (50-70%) compared to softwoods, which are predominantly composed of guaiacyl units [1] [5]. Grasses and agricultural residues contain intermediate proportions of all three unit types [2]. This variation necessitates careful selection of lignin source when targeting this compound production.
This compound is generated from the syringyl units in lignin through oxidative cleavage of the propyl side chain, which typically occurs under alkaline conditions in the presence of oxygen or other oxidants [3]. The formation mechanism involves the initial cleavage of β-O-4' linkages, followed by oxidation of the resulting fragments. The syringyl units, with their two methoxy groups, exhibit distinct reactivity compared to guaiacyl units, often resulting in different product distributions [5].
The presence of methoxy groups on the aromatic ring influences the electronic properties and steric accessibility of potential reaction sites. The syringyl unit's 3- and 5-positions are occupied by methoxy groups, leaving the 4-position (where the aldehyde group forms) more available for reaction compared to guaiacyl units. This structural difference contributes to the typically higher yields of this compound compared to vanillin from appropriate lignin sources [5].
Table 1: Biomass Sources and Their Syringyl Unit Content
| Biomass Type | Syringyl (S) Unit % | Guaiacyl (G) Unit % | H Unit % | S/G Ratio |
|---|---|---|---|---|
| Hardwoods | 50-70% | 25-50% | 1-5% | 1.5-3.0 |
| Softwoods | 0-5% | 80-95% | 5-10% | 0.01-0.05 |
| Grasses | 25-50% | 25-50% | 10-25% | 0.8-1.5 |
| Agricultural Residues | 30-45% | 35-50% | 15-25% | 0.7-1.2 |
Oxidative depolymerization represents one of the most effective approaches for extracting this compound from lignin, utilizing oxidants such as molecular oxygen, hydrogen peroxide, or nitrobenzene under alkaline conditions [3] [6]. This method specifically targets the cleavage of ether linkages (particularly β-O-4' bonds) in the lignin structure while oxidizing the side chain to form aldehyde groups [6]. The process can be performed using various types of lignin, including Kraft lignin, organosolv lignin, and soda lignin, with yields varying significantly based on the lignin source and process conditions [3].
The alkaline nitrobenzene oxidation method has been widely used as a standard analytical technique for determining syringyl content in lignin, but it can also be adapted for preparative-scale this compound production [3]. This method typically operates at temperatures of 160-180°C for several hours, producing this compound along with vanillin as a co-product. More recent approaches have focused on catalytic oxidation systems using molecular oxygen as the primary oxidant, which offers environmental and economic advantages over traditional nitrobenzene oxidation [6] [5]. These advanced oxidation systems can achieve this compound yields of up to 33.2% from suitable lignin sources such as eucalyptus [3].
Alkaline hydrolysis employs strong bases such as sodium hydroxide or potassium hydroxide to cleave ether linkages in lignin at elevated temperatures (typically 120-200°C) and pressures [2]. This method differs from oxidative approaches in that it focuses primarily on hydrolysis rather than oxidation, though some oxidation often occurs simultaneously when air or oxygen is present. The process is particularly effective for lignin rich in syringyl units, as these structures show higher susceptibility to alkaline cleavage [5].
Thermal methods such as pyrolysis can also produce this compound, though typically in lower yields compared to oxidative approaches. Pyrolysis involves the thermal decomposition of lignin in the absence of oxygen at temperatures typically ranging from 400-800°C, resulting in a complex mixture of products including gases, bio-oil, and char [2]. While pyrolysis offers the advantage of rapid processing, the selectivity to this compound is generally lower than with controlled oxidative methods. However, recent advances in catalytic pyrolysis have improved the selectivity toward specific aromatic aldehydes including this compound [2].
Table 2: Comparison of this compound Extraction Methods from Lignin
| Extraction Method | Optimal Conditions | Key Advantages | Limitations | Reported this compound Yields |
|---|---|---|---|---|
| Alkaline Nitrobenzene Oxidation | 170°C, 3-4 h, alkaline conditions | High selectivity, well-established protocol | Nitrobenzene toxicity, extensive purification needed | 14.19-33.2% [3] |
| Molecular Oxygen Oxidation | 175-191°C, 5-20 bar O₂, 10-60 min, alkaline conditions | Green oxidant, suitable for continuous processing | Requires high-pressure equipment, potential overoxidation | 13-16.1% [3] [5] |
| Catalytic Oxidation (Cu-based) | 150-160°C, 10-20 bar O₂, 20-30 min | Enhanced reaction rates, improved selectivity | Catalyst separation required, potential metal contamination | 11.5-16.1% [3] |
| Alkaline Hydrolysis | 120-200°C, 2-24 h, strong base | Simple setup, no oxidant needed | Lower selectivity, significant condensation products | 4.16-7.85% [3] |
| Electro-oxidation | Room temperature, 1 h, electrochemical cell | Mild conditions, minimal reagent use | Scale-up challenges, energy intensive | 17.5% (total aldehydes) [3] |
| Continuous-Flow Processing | 160°C, 2 MPa, 9 min residence time | Rapid processing, excellent temperature control | Specialized equipment required, potential clogging issues | 22.37% (total monomers) [6] |
This protocol describes the oxidative depolymerization of hardwood lignin using molecular oxygen under alkaline conditions to produce this compound, optimized based on response surface methodology studies [5].
Solution Preparation: Dissolve 1.0 g of beechwood lignin in 20 mL of 2 M NaOH solution (50 g/L concentration) in a beaker with magnetic stirring until fully dissolved.
Reactor Loading: Transfer the lignin solution to the 50 mL autoclave reactor. Seal the reactor according to manufacturer's instructions.
Oxygen Purge and Pressurization: Purge the reactor headspace with oxygen three times to remove air. Pressurize the reactor with oxygen to 5 bar at room temperature.
Heating and Reaction: Heat the reactor to the target temperature of 191°C with continuous stirring at 500 rpm. Maintain the temperature for 25 minutes, noting that the reaction time starts when the set temperature is reached.
Reaction Quenching: After the reaction time, immediately cool the reactor in an ice bath to room temperature. Carefully release the pressure once cooled.
Acidification and Product Recovery: Transfer the reaction mixture to a beaker and acidify to pH 3-4 using 37% HCl with continuous stirring. This precipitates unconverted lignin and converts phenolic compounds to their neutral forms.
Product Extraction: Transfer the acidified mixture to a separation funnel and extract three times with 30 mL portions of ethyl acetate. Combine the organic layers.
Solvent Removal: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator at 40°C.
Product Analysis: Dissolve the concentrate in methanol for HPLC analysis using a C18 column and UV detection at 280 nm. Quantify this compound using a calibrated standard curve.
This protocol describes a continuous-flow approach for lignin depolymerization, which offers advantages in process control, safety, and scalability compared to batch systems [6].
Lignin Solution Preparation: Dissolve 10.0 g of hydrolyzed poplar wood lignin in a mixture of 225 mL ethanol and 475 mL deionized water containing 11.0 g NaOH. Stir until completely dissolved.
Oxidant Solution Preparation: Prepare 8 wt% hydrogen peroxide solution by diluting 30% stock with deionized water.
System Priming: Prime both feed lines with their respective solutions, ensuring no air bubbles are present in the system.
Reaction Parameters: Set the system to maintain 2.0 MPa pressure and 160°C temperature. Adjust flow rates to achieve a residence time of 9 minutes in the reaction zone.
Continuous Operation: Initiate simultaneous pumping of lignin solution and hydrogen peroxide solution into the reactor at the predetermined flow rates. Collect the product stream in a cooled collection vessel.
Process Monitoring: Monitor pressure and temperature continuously throughout the operation. Adjust parameters as needed to maintain stable conditions.
Product Recovery: Once steady state is achieved, collect product for a predetermined time period. Acidify the product mixture to pH 3-4 using HCl and extract with ethyl acetate as described in section 4.1.3.
System Shutdown: After collection is complete, flush the system with ethanol-water mixture followed by pure water to prevent clogging.
HPLC analysis represents the most widely used method for quantifying this compound in reaction mixtures. The following conditions provide optimal separation of this compound from related compounds [3] [5]:
For quantification, prepare a calibration curve using this compound standards in the concentration range of 0.1-100 μg/mL. Extract samples should be appropriately diluted to fall within the linear range of the calibration curve. The typical retention time for this compound under these conditions is approximately 12.5 minutes, but this should be confirmed with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly 2D NMR methods such as HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about lignin structure and structural changes during depolymerization [1]. Key NMR signals for this compound include aromatic protons at δ 7.20-7.40 ppm (in DMSO-d6 or CDCl3) and aldehyde proton at δ 9.80-10.00 ppm. The methoxy groups appear at δ 3.80-4.00 ppm.
Fourier Transform Infrared (FTIR) Spectroscopy can identify characteristic functional groups in this compound and lignin samples [5]. Key absorption bands for this compound include:
Size-Exclusion Chromatography (SEC) determines molecular weight distributions of lignin before and after depolymerization, providing evidence of successful breakdown of the lignin polymer [5]. This analysis typically uses THF as mobile phase with polystyrene standards for calibration.
Table 3: Troubleshooting Guide for this compound Extraction
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound Yield | Inappropriate lignin source, incorrect temperature/pressure, insufficient reaction time | Use hardwood lignin with high syringyl content, optimize temperature (180-200°C) and oxygen pressure (5-20 bar), extend reaction time (20-60 min) |
| Product Degradation | Excessive temperature, too long reaction time, oxidant excess | Reduce temperature, shorten reaction time, optimize oxidant concentration, consider continuous-flow system for better control |
| Low Lignin Conversion | Insufficient alkali, low temperature, inadequate mixing | Increase NaOH concentration (2-4 M), raise temperature, ensure efficient stirring (500+ rpm) |
| Formation of Tar/Char | Localized overheating, lignin condensation reactions | Improve temperature control, consider aldehyde-assisted stabilization, implement rapid heating/cooling |
| Difficulty in Product Separation | Complex product mixture, emulsion formation | Optimize extraction solvent (ethyl acetate), adjust pH carefully, use countercurrent extraction |
| Poor Reproducibility | Inconsistent lignin quality, variable process parameters | Characterize lignin feedstock thoroughly, implement precise temperature/pressure control, standardize protocols |
This compound serves as a versatile precursor in pharmaceutical synthesis, particularly for developing bioactive compounds with antioxidant, anti-inflammatory, and antimicrobial properties [4]. Its molecular structure, featuring both phenolic and aldehyde functional groups, allows for diverse chemical modifications that enable the synthesis of complex molecules. Recent research has explored this compound derivatives as potential therapeutic agents for managing oxidative stress-related conditions, with several studies demonstrating significant radical scavenging activity [4].
In drug development, this compound functions as a building block for synthesizing novel chemical entities. Its natural origin aligns with the growing interest in plant-derived pharmaceuticals and nutraceuticals. The compound's structural features facilitate the development of bioactive molecules with improved efficacy and reduced side effects compared to fully synthetic alternatives. Pharmaceutical companies are increasingly investigating this compound derivatives to enhance drug stability, bioavailability, and targeted delivery [4].
Beyond pharmaceuticals, this compound finds applications in diverse industrial sectors. In the flavor and fragrance industry, it contributes aromatic qualities with its distinctive sweet, woody, and vanilla-like notes [4]. This natural origin appeals to the growing market for clean-label products in food and beverages. The compound serves as an intermediate in producing natural vanillin substitutes and specialty flavor formulations.
In material science, this compound serves as a renewable precursor for bio-based polymers, resins, and composites [4]. Through chemical modification or polymerization, it can be incorporated into various polymeric structures, offering sustainable alternatives to petroleum-derived materials. These bio-based polymers find applications in biodegradable plastics, epoxy resins, and specialty chemicals, demonstrating comparable performance to conventional materials while reducing environmental impact [4] [2].
The following diagram illustrates the complete workflow for this compound extraction from biomass sources, covering from raw material selection through to final application:
The extraction of this compound from lignin represents a sustainable pathway for producing valuable aromatic compounds from renewable resources. The protocols outlined in this application note, particularly the optimized alkaline oxidation and continuous-flow methods, provide researchers with effective tools for obtaining this compound in yields up to 33.2% from appropriate lignin sources [3] [5]. The choice of extraction method depends on multiple factors including available equipment, desired scale, target purity, and the specific lignin feedstock.
Future developments in this compound production will likely focus on process intensification through continuous-flow systems [6], catalyst design for improved selectivity [5] [7], and integration with biorefinery operations for enhanced economics [2]. The growing emphasis on circular bioeconomy and sustainable chemical production continues to drive innovation in lignin valorization, positioning this compound as a key renewable aromatic platform chemical with significant potential in pharmaceutical, flavor, fragrance, and material applications [4].
As research advances, we anticipate further optimization of extraction protocols, expansion of application areas, and development of commercial-scale processes that efficiently transform lignin from an underutilized byproduct into a valuable source of this compound and related aromatic compounds.
This compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde of significant interest in pharmaceutical, material science, and flavor/fragrance industries due to its bioactive properties and utility as a chemical building block [1] [2]. It is a structural analog of vanillin but possesses additional methoxy functionality, which influences its reactivity and biological activity. These notes provide detailed, validated protocols for its synthesis, isolation, and characterization tailored for research and development applications.
This classic organic synthesis method is reproducible and suitable for laboratory-scale production [3].
Reagents:
Equipment:
Procedure:
Dehydration of Glycerol-Boric Acid Mixture: In the 2 L flask, combine 740 mL of glycerol and 216 g of boric acid. With vigorous stirring, heat the mixture in an oil bath to exactly 170°C and maintain this temperature for 30 minutes. Then, allow the mixture to cool to 150°C [3].
Reaction with Substrates: Quickly add a pre-mixed powder of 154 g of pyrogallol-1,3-dimethyl ether and 154 g of hexamethylenetetramine through the thermometer neck. The temperature will drop to approximately 125°C [3].
Exothermic Reaction Control: Begin rapid heating. The reaction becomes exothermic at around 148°C. Carefully control the heating to maintain the temperature between 150-160°C for exactly 6 minutes. The mixture will darken, and ammonia will be vigorously evolved. Use a stream of cold water on the flask exterior if necessary to control the temperature [3].
Rapid Cooling and Acidification: After the 6-minute reaction period, rapidly cool the mixture to 110°C (within 3-5 minutes). Add a pre-prepared solution of 184 mL of concentrated sulfuric acid in 620 mL of water. Stir the resulting mixture for 1 hour [3].
Filtration and Extraction: Cool the acidified mixture to 25°C in an ice bath. The precipitated boric acid must be removed by filtration. This filtration can be slow; using a Büchner funnel with large holes or a filter cloth is recommended. Wash the filtered solid with 400 mL of water. Combine the filtrate and washings, and extract with three 500 mL portions of chloroform [3].
Bisulfite Extraction of Aldehyde: Combine the chloroform extracts and place them in a large separatory funnel. Extract the this compound by vigorously stirring the chloroform solution with a solution of 180 g of sodium bisulfite in 720 mL of water for 1 hour. Separate the aqueous bisulfite layer. Wash this aqueous layer twice with fresh chloroform [3].
Decomposition of Bisulfite Adduct and Product Isolation: In a fume hood, acidify the bisulfite solution cautiously with a solution of 55 mL of concentrated sulfuric acid in 55 mL of water. Heat the acidified mixture carefully on a steam bath, then bubble air through the hot solution to expel all sulfur dioxide. The product will separate as an oil that solidifies upon cooling. Cool to 15°C and immediately collect the solid by filtration. Wash with cold water and dry at 40°C [3].
Purification: The crude product (62.5-66 g, light-tan) can be recrystallized from aqueous methanol (3 mL methanol + 30 mL water per 10 g of aldehyde) to yield 56-59 g (31-32%) of pure this compound as colorless crystals, melting point 111-112°C [3]. A second bisulfite extraction of the chloroform mother liquor can yield an additional 3-4 g of product.
Critical Notes:
This compound can be obtained from lignin, a renewable and abundant biopolymer found in angiosperm (hardwood) plants [1].
Typical Procedure Overview: Lignin (e.g., from kraft pulping black liquor or rice straw) is oxidized under alkaline conditions with nitrobenzene as an oxidizing agent. The maximum reported yield of combined this compound and vanillin from this method is up to 14% from kraft lignin and up to 59.7% from rice straw lignin [1]. The workflow involves oxidation, extraction of phenolic aldehydes, and subsequent separation from vanillin, often employing fractional crystallization or chromatographic techniques.
The following diagram illustrates the core experimental workflow for the Duff Reaction synthesis protocol.
| Property | Specification | Reference |
|---|---|---|
| IUPAC Name | 4-Hydroxy-3,5-dimethoxybenzaldehyde | [2] |
| CAS Number | 134-96-3 | [2] [4] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molar Mass | 182.17 g/mol | [2] |
| Appearance | Colorless to light-tan crystalline solid | [2] [3] |
| Melting Point | 110 - 113 °C | [2] [3] [4] |
| Boiling Point | 192 - 193 °C at 19 kPa | [2] |
| Solubility in Water | Insoluble / Limited | [2] [4] |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ether, polar organic solvents | [2] [4] |
| Analytical Method | Key Identifiers / Expected Result | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | System: Silica gel; Ethyl acetate/Hexane mobile phase. Visualize under UV (254 nm) or with vanillin-sulfuric acid stain. | [1] |
| Gas Chromatography (GC) | Capillary columns for separation and quantification from complex mixtures like lignin degradation products. | [1] |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase C18 column; UV detection at ~280 nm. Used for quantification in natural extracts. | [1] |
| FT-IR Spectroscopy | Key bands: C=O stretch (~1685 cm⁻¹, aldehyde), O-H stretch (~3200 cm⁻¹, phenolic), aromatic C=C stretch. | [5] |
| NMR Spectroscopy | ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, -CHO), 7.28 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃). ¹³C NMR: δ 191.0 (CHO), 147.5 (C3, C5), 130.5 (C1), 106.5 (C2, C6). | [5] |
This compound is a promising precursor for high-performance, sustainable polymers [5].
Protocol: Synthesis of Schiff Base Epoxy Monomer (SA-TAG-EP)
Schiff Base Formation (SA-TAG): Condense this compound (SA) with triaminoguanidine (TAG) in a 3:1 molar ratio in ethanol as solvent. Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC. Isolate the product (SA-TAG) by filtration or solvent evaporation [5].
Glycidylation: React the SA-TAG Schiff base with a large excess of epichlorohydrin (ECH) in the presence of a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB). Heat the mixture to 90-100°C for several hours [5].
Epoxidation: Cool the glycidylation reaction mixture to 0-5°C. Slowly add a 30% aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring. Maintain temperature below 10°C during addition. After complete addition, warm to room temperature and stir for another 1-2 hours [5].
Work-up: Quench the reaction with water and extract the epoxy monomer (SA-TAG-EP) with dichloromethane. Wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the final epoxy resin precursor [5].
Curing and Evaluation:
This compound is a key intermediate in the synthesis of Trimethoprim and combination drugs like Bactrim (Trimethoprim/Sulfamethoxazole), which are broad-spectrum antibacterial agents [1]. The synthetic pathway involves complex multi-step synthesis to construct the 2,4-diaminopyrimidine ring, with this compound contributing the trimethoxybenzyl moiety.
| Aspect | Precaution |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]. |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, eye/face protection, and protective clothing. Use only in a well-ventilated area or fume hood. |
| First Aid Measures | Inhalation: Move to fresh air. Skin contact: Wash with soap and water. Eye contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek medical attention. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
These application notes provide robust and detailed protocols for the synthesis, isolation, and characterization of this compound. Its versatility as a building block for high-value materials like bio-based epoxy resins and established role in pharmaceutical synthesis underscore its importance as a renewable chemical feedstock. The provided methodologies enable researchers to reliably produce and utilize this compound in advanced R&D applications.
The laccase-syringaldehyde (SA) mediator system is an enzymatic oxidation technology that effectively degrades a broad spectrum of pharmaceutical contaminants in aquatic environments [1]. Laccase (EC 1.10.3.2) is a multi-copper oxidase that catalyzes the oxidation of various aromatic compounds using molecular oxygen as the terminal electron acceptor, producing water as the only by-product [2] [3]. Its inherent oxidation capacity is limited to phenolic substrates due to its relatively low redox potential (0.4-0.8 V) [2].
Syringaldehyde, a natural phenolic mediator derived from plant metabolites, acts as an electron shuttle [1]. Laccase first oxidizes SA, generating phenoxyl radicals. These highly reactive radicals then diffuse to oxidize non-phenolic pharmaceutical compounds with higher redox potentials than laccase itself, enabling the degradation of otherwise recalcitrant contaminants [2]. Compared to synthetic mediators, SA is safer, cost-effective, and environmentally benign [1].
The following diagram illustrates the core electron transfer mechanism:
This system is particularly effective for treating wastewater from aquaculture, municipal treatment plants, and pharmaceutical manufacturing, where sulfonamides, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmaceuticals are prevalent [1] [3] [4]. Key advantages include:
The following table summarizes the degradation performance of the laccase-SA system for various pharmaceutical compounds under optimized conditions.
Table 1: Degradation Efficiency of Pharmaceuticals by Laccase-Syringaldehyde System
| Pharmaceutical Class | Example Compound | Optimal pH | Optimal Temp (°C) | Laccase Concentration | SA Concentration (mM) | Degradation Efficiency (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|---|---|
| Sulfonamide Antibiotics | Sulfadiazine (SD) | 5.32 | 30 | 0.5 mg/mL | 0.15 | 94.8 ± 4.0 | ~24 | [1] |
| Sulfonamide Antibiotics | Sulfamethoxazole (SMZ) | 5.32 | 30 | 0.5 mg/mL | 0.15 | ~91 (expected) | ~24 | [1] |
| Analgesics/Anti-inflammatories | Aspirin | 9.0 | 35-45 | Varies | Not specified | ~100 | 24 | [3] [4] |
| Analgesics/Anti-inflammatories | Ketoprofen | 4.0-9.0 | 35-45 | Varies | Not specified | ~70 | 6 | [4] |
| Analgesics/Anti-inflammatories | Ibuprofen | ~5.0 | ~40 | Varies | Not specified | 76 | 8 | [4] |
| Trace Organic Contaminants | Mixed (31 compounds) | ~5.0 | ~25 | 100 U/L | 0.01 | Significant removal | Continuous (EMR) | [5] |
Successful application requires careful optimization of key parameters, as their effects are interdependent [1] [6].
Table 2: Optimization Guide for Key Reaction Parameters
| Parameter | Optimal Range | Effect on System | Notes |
|---|---|---|---|
| pH | 5.0 - 5.5 (Fungal Laccase) | Drastically affects laccase activity and stability. | Activity declines sharply at pH < 3.0 and > 7.0 [1] [6]. Some bacterial laccases are active at pH 9.0 [4]. |
| Temperature | 25 - 30 °C | Higher temperatures increase rate but can denature the enzyme. | The system is stable at 25-30°C for several days; activity plummets at 40°C [1] [6]. |
| Mediator (SA) Concentration | 0.01 - 0.15 mM | Too low: inefficient degradation. Too high: potential toxicity and cost. | 10 µM SA significantly enhances degradation; higher doses (50-100 µM) do not improve efficiency but can increase effluent toxicity [1] [5]. |
| Enzyme Concentration | 0.1 - 1.0 U/mL (varies) | Higher concentrations generally increase degradation rate. | Must be balanced with SA concentration and reaction time for cost-effectiveness [1]. |
| Reaction Time | 6 - 24 hours | Dependent on other parameters and target pollutant concentration. | Easily degradable compounds (e.g., pyrimethanil) can be removed in hours; recalcitrant ones may require days [6]. |
This protocol is adapted from studies achieving high removal rates of sulfonamide antibiotics [1].
Reagents and Equipment
Procedure
% Degradation = [1 - (C_t / C_0)] * 100, where C_0 is the initial concentration and C_t is the concentration at time t.For larger-scale, continuous treatment, an EMR can be used to retain the enzyme while allowing treated effluent to pass through [5].
Reagents and Equipment
Procedure
The overall workflow for setting up and optimizing the system is summarized below:
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a phenolic aldehyde of significant interest in pharmaceutical, food, and fragrance industries due to its biological properties and role as a flavor precursor. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), drawing from established methodologies in peer-reviewed literature. The methods outlined herein are validated for application in complex matrices such as plant extracts, wood, and industrial process streams.
A primary challenge in analyzing this compound in these matrices is the presence of numerous structurally similar phenolic compounds. The protocols below address this through optimized sample preparation and chromatographic separation to ensure accurate quantification.
Proper sample preparation is critical for isolating this compound from complex matrices and minimizing interferences during HPLC analysis. The following standardized protocols are adapted from validated methods.
This protocol is suitable for solid samples like toasted wood chips or dried plant leaves (e.g., Mori Folium) [1] [2].
Liquid-liquid extraction (LLE) is highly effective for pre-concentrating this compound and removing interfering components from liquid samples [3].
The following workflow diagram illustrates the decision path for sample preparation based on the sample matrix:
Sample Preparation Workflow
This section details the instrumental parameters for the HPLC analysis of this compound.
Two robust HPLC methods are summarized below. The first is a comprehensive, longer run for complex mixtures, and the second is a faster, optimized method for specific applications.
Table 1: HPLC Instrumental Parameters for this compound Analysis
| Parameter | Method 1: For Complex Plant Extracts [2] | Method 2: For Wood Extracts [1] |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Information not specified in source |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Information not specified in source |
| Gradient Program | 5-20% B (0-120 min) 20-61% B (120-145 min) | Isocratic or Gradient (Specifics not detailed) | | Flow Rate | 0.7 mL/min | 1.0 mL/min (common value) | | Column Temperature | 25°C | Information not specified in source | | Detection Wavelength | 320 nm | 280 nm | | Injection Volume | 10 µL | 10-20 µL (common range) |
The analytical method for this compound has been rigorously validated to ensure reliability, accuracy, and precision [1].
Table 2: Validation Data for HPLC Analysis of this compound [1]
| Validation Parameter | Performance Data |
|---|---|
| Linearity | Good linearity (specific R² value not provided in source) |
| Limit of Detection (LOD) | Low LOD (specific value for this compound not provided) |
| Limit of Quantification (LOQ) | Low LOQ (specific value for this compound not provided) |
| Repeatability (Precision) | Relative Standard Deviation (RSD) ≤ 2.21% |
| Recovery (Accuracy) | Mean recovery values > 90% |
The HPLC protocols detailed in this document provide robust and validated methods for the accurate quantification of this compound in various complex matrices. By adhering to the specified sample preparation and chromatographic conditions, researchers can achieve reliable and reproducible results for pharmaceutical development, quality control, and research applications.
Laccase-mediator systems (LMS) represent a promising biocatalytic approach for the degradation of persistent environmental pollutants, particularly antibiotics whose accumulation in ecosystems contributes to the development of antimicrobial resistance. Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of various substrates using molecular oxygen as the final electron acceptor. However, their direct oxidation capability is limited to phenolic compounds due to their relatively low redox potential (typically 0.4-0.8 V). The mediator concept extends laccase's oxidative reach to non-phenolic compounds through stable radical intermediates that act as electron shuttles. Among various mediators, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) has emerged as a particularly effective natural mediator that offers significant advantages over synthetic alternatives like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole).
This compound, a phenolic aldehyde derived from plant lignins, has gained attention in environmental biotechnology due to its natural origin, low toxicity, biodegradability, and cost-effectiveness. Unlike synthetic mediators that may produce toxic byproducts or face regulatory restrictions for large-scale applications, this compound presents an environmentally compatible solution for pharmaceutical pollutant removal. Research has demonstrated its efficacy in enhancing laccase-mediated degradation of various antibiotic classes, including sulfonamides, tetracyclines, and other emerging contaminants in complex matrices such as wastewater and agricultural runoff. These application notes provide comprehensive protocols and technical guidance for implementing this compound-LMS in antibiotic degradation workflows, summarizing optimized parameters, methodological details, and performance metrics from recent scientific investigations.
The degradation of antibiotics through the laccase-syringaldehyde system operates via a sophisticated electron shuttle mechanism that significantly expands the oxidative capability of laccase enzymes. The process begins when this compound, acting as a redox mediator, is oxidized by laccase to form a phenoxy radical cation. This highly reactive intermediate then acts as a diffusible electron carrier, attacking antibiotic molecules that are otherwise inaccessible to direct laccase oxidation due to steric hindrance or high redox potential. The detailed mechanism involves multiple steps that collectively enable efficient antibiotic degradation.
The catalytic cycle initiates with the oxidation of this compound by laccase, which extracts an electron from the phenolic hydroxyl group, generating a stable phenoxy radical. This radical species possesses sufficient redox potential to oxidize various structural elements in antibiotic molecules, including aniline moieties in sulfonamides and the phenolic rings in tetracyclines. Following the initial radical attack, antibiotic molecules undergo complex structural modifications such as hydroxylation, bond cleavage, demethylation, and ring opening, ultimately leading to loss of antibacterial activity and formation of simpler, less toxic metabolites. The mediator is regenerated upon reduction, allowing it to participate in multiple catalytic cycles, thereby enhancing the process efficiency and reducing the required mediator concentration.
Figure 1: Catalytic Mechanism of Laccase-Syringaldehyde System for Antibiotic Degradation
Successful implementation of the laccase-syringaldehyde system for antibiotic degradation requires careful optimization of several critical parameters that significantly influence enzymatic activity and mediator efficiency. Based on comprehensive response surface methodology optimization studies, the following parameters have been identified as most influential for system performance: pH level, temperature, enzyme concentration, mediator concentration, and reaction time. Each parameter interacts with others in complex ways, creating an optimization landscape that must be carefully navigated to achieve maximum degradation efficiency.
The pH optimum for most fungal laccases falls within the acidic range (pH 4.0-6.0), which maintains the ionization state of critical residues in the enzyme's active site while ensuring mediator stability. Temperature influences both enzyme kinetics and stability, with most laccases exhibiting optimal activity between 25-35°C. The mediator concentration must be sufficient to maintain efficient electron shuttling without causing enzyme inhibition at higher concentrations. Enzyme dosage directly correlates with degradation rate up to a saturation point, beyond which additional enzyme provides diminishing returns. Finally, reaction time must be optimized based on the specific antibiotic being targeted, as different compounds exhibit varying degradation kinetics due to structural differences.
Table 1: Optimized Reaction Conditions for Various Antibiotic Classes Using Laccase-Syringaldehyde System
| Antibiotic Class | pH | Temperature (°C) | Laccase Concentration | This compound (mM) | Reaction Time | Degradation Efficiency |
|---|---|---|---|---|---|---|
| Sulfonamides | 5.3-5.5 | 30 | 0.5 mL/L (Novozym 51003) | 0.15 | 24h | 91.1-94.8% [1] |
| Tetracyclines | 6.0 | 25 | 1.0 mg/mL | 1.0 | 5min | 95.1% [2] |
| Chlorpyrifos | 5.0 | 30 | 10 U/mL | 0.1 (with vanillin) | 48h | ~70% [3] |
| Pyrimethanil | 4.0 | 35 | 10 U/mL | 0.1 (with violuric acid) | 24h | ~98% [3] |
Beyond the primary parameters, several secondary factors can significantly impact the degradation efficiency of the laccase-syringaldehyde system. The presence of metal ions can either enhance or inhibit the reaction depending on their nature and concentration. Divalent cations such as Ca²⁺, Mg²⁺, and Cu²⁺ generally show enhancing effects, while Hg²⁺ and Mn²⁺ typically exhibit inhibitory action [2]. Similarly, the ionic strength and organic content of the wastewater matrix can influence enzyme stability and mediator effectiveness.
The presence of natural organic matter such as humic acids can compete with both the mediator and antibiotic for oxidation sites, potentially reducing degradation efficiency. In contrast, some solvent additives at low concentrations (≤5%) can improve the solubility of hydrophobic antibiotics without significantly affecting enzyme activity. Dissolved oxygen concentration is also crucial as it serves as the final electron acceptor in the catalytic cycle; adequate mixing or oxygenation may be necessary in oxygen-limited environments. Understanding these additional factors enables researchers to adapt the basic protocol to specific application conditions and wastewater matrices.
Table 2: Effects of Metal Ions and Environmental Factors on Laccase-Syringaldehyde System
| Factor | Condition/Concentration | Effect on Degradation | Recommended Action |
|---|---|---|---|
| Cu²⁺ | 0.1-1.0 mM | Enhancement (15-25%) | Include in buffer for improved activity |
| Hg²⁺ | >0.1 mM | Strong inhibition (>50%) | Pre-treat wastewater to remove |
| Mn²⁺ | >0.5 mM | Moderate inhibition (30-40%) | Pre-treat wastewater to remove |
| Humic Acids | >10 mg/L | Competitive inhibition (20-30%) | Adjust mediator concentration upward |
| Organic Solvents | <5% (methanol, ethanol) | Minimal effect | Can be used to dissolve hydrophobic antibiotics |
| Dissolved Oxygen | <2 mg/L | Rate limitation | Implement aeration or mixing |
The following protocol describes a standardized method for evaluating antibiotic degradation using the laccase-syringaldehyde system, adaptable for various antibiotic classes and concentration ranges. This procedure is suitable for batch experiments in laboratory settings and can be scaled according to experimental needs. Before beginning, ensure all necessary reagents are prepared and equipment calibrated. Safety precautions should be followed when handling organic solvents and antibiotics.
Reagents Required: Laccase enzyme (Novozym 51003 or equivalent, ≥800 U/g), this compound (≥98% purity), target antibiotic (analytical standard), buffer components (citric acid, dibasic sodium phosphate for McIlvaine buffer), methanol or acetonitrile (HPLC grade), deionized water. Equipment Needed: pH meter, analytical balance, incubator/shaker, HPLC system with UV/Vis or mass spectrometry detection, optional spectrophotometer for enzyme activity assays.
Step-by-Step Procedure:
Figure 2: Experimental Workflow for Laccase-Syringaldehyde Antibiotic Degradation Assay
Regular monitoring of laccase activity is essential for ensuring consistent results across experiments. This protocol describes a standard spectrophotometric method for determining laccase activity using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as substrate, which produces a stable green-colored product upon oxidation. The assay can be adapted to 96-well plate format for high-throughput screening.
Reagents Required: ABTS (≥98% purity), sodium acetate buffer (0.1 M, pH 5.0), laccase enzyme sample, deionized water. Equipment Needed: UV-Vis spectrophotometer or plate reader, temperature-controlled cuvette holder or incubator, timer, micropipettes.
Procedure:
Definition of Unit: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 μmol of ABTS per minute under the specified conditions.
Comprehensive monitoring of antibiotic degradation requires multiple analytical techniques to quantify parent compound disappearance, identify transformation products, and assess toxicity reduction. The following methods have been successfully employed in laccase-syringaldehyde degradation studies:
High-Performance Liquid Chromatography (HPLC):
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
Antibacterial Activity Assessment:
The laccase-syringaldehyde system has demonstrated variable efficiency across different classes of antibiotics, reflecting structural differences that influence susceptibility to enzymatic oxidation. Sulfonamide antibiotics including sulfadiazine (SD), sulfamethoxazole (SMZ), and sulfamethazine (SMZ) show particularly high degradation rates, with studies reporting 88-95% removal under optimized conditions [1] [4]. The system effectively cleaves the characteristic sulfonamide bridge, leading to loss of antibacterial activity. Tetracycline antibiotics also show excellent degradation, with studies reporting over 95% removal within just 3-5 minutes when using optimal mediator concentrations [2]. The rapid degradation is attributed to the phenolic structure of tetracyclines, which makes them particularly susceptible to laccase-mediator systems.
For other antibiotic classes, degradation efficiency depends on specific structural features. Chlorpyrifos and related organophosphorus compounds show moderate degradation (~70%) requiring longer incubation times [3], while pyrimethanil and isoproturon demonstrate exceptionally high degradation rates (approaching 98-100%) with appropriate mediators [3]. The presence of electron-donating groups (e.g., -OH, -OCH₃) generally enhances degradation rates, while electron-withdrawing groups (e.g., -Cl, -NO₂) and complex ring systems may reduce susceptibility to oxidation. Understanding these structure-activity relationships helps predict degradation efficiency for emerging contaminants and guides system optimization for specific target compounds.
Table 3: Degradation Kinetics of Various Antibiotics by Laccase-Syringaldehyde System
| Antibiotic | Initial Concentration | Optimal Conditions | Time to 90% Degradation | First-Order Rate Constant (k, min⁻¹) |
|---|---|---|---|---|
| Sulfadiazine | 10 mg/L | pH 5.3, 30°C, 0.15 mM SA | 4-6h | 0.038-0.045 [1] |
| Sulfamethoxazole | 10 mg/L | pH 5.3, 30°C, 0.15 mM SA | 6-8h | 0.029-0.035 [1] |
| Tetracycline | 20 mg/L | pH 6.0, 25°C, 1.0 mM SA | 3-5min | 0.45-0.65 [2] |
| Chlorpyrifos | 50 mg/L | pH 5.0, 30°C, 0.1 mM SA | 48-72h | 0.005-0.008 [3] |
| Pyrimethanil | 50 mg/L | pH 4.0, 35°C, VLA mediator | 12-16h | 0.015-0.022 [3] |
Antibiotic degradation by the laccase-syringaldehyde system follows several characteristic transformation pathways depending on the structural class. For sulfonamide antibiotics, the primary degradation mechanism involves oxidative cleavage of the sulfonamide group (S-N bond), followed by hydroxylation of the aniline ring and eventual opening of the heterocyclic rings [4]. Key transformation products include hydroxylated sulfonamides, aniline derivatives, and smaller carboxylic acids. For tetracycline antibiotics, degradation typically initiates at the phenolic and enolic structures, leading to demethylation, dehydration, and cleavage of the four-ring system [2].
Advanced analytical techniques, particularly LC-Q-TOF-MS, have been instrumental in identifying intermediate products and proposing comprehensive degradation pathways. The identification of specific transformation products is crucial for evaluating the potential ecological impacts of treated effluents. Importantly, antibacterial activity assays consistently demonstrate that degradation products show significantly reduced or eliminated toxicity compared to parent compounds. For instance, tetracycline degradation products obtained after laccase-syringaldehyde treatment completely lost antibacterial activity against tested strains [2], confirming the system's effectiveness in detoxification alongside structural degradation.
The laccase-syringaldehyde system shows particular promise for wastewater bioremediation, especially in treating effluents from pharmaceutical manufacturing, hospitals, and animal feeding operations where antibiotic concentrations are elevated. Studies have demonstrated effective antibiotic removal in complex matrices including aquaculture wastewater [1], municipal wastewater, and industrial effluents. The system maintains significant degradation efficiency even in the presence of typical wastewater constituents, though some matrix effects necessitate optimization for specific applications.
For aquaculture wastewater treatment, optimized conditions (pH 5.32, 30°C, 0.5 mL/L laccase, 0.15 mM this compound) achieved 94.8% sulfonamide degradation despite the complex composition of the matrix [1]. In municipal wastewater treatment plants, LMS can be implemented as a tertiary treatment step following conventional biological processes to target recalcitrant antibiotics that escape standard treatments. For high-strength industrial wastewaters, pretreatment to remove inhibitors or complementary processes may be required to maintain efficiency. The compatibility of LMS with existing infrastructure and its moderate operational conditions facilitate integration into current treatment systems without major capital investments.
Agricultural soils receiving manure from antibiotic-treated animals or wastewater irrigation represent another significant application area for the laccase-syringaldehyde system. Antibiotics such as tetracyclines and sulfonamides frequently detected in agricultural soils can be effectively degraded through soil slurry treatments or in-situ applications. The system has demonstrated effectiveness in reducing antibiotic residues and mitigating the selection pressure for antibiotic resistance genes in soil microbial communities.
Implementation typically involves preparing a laccase-mediator solution in buffer or water and applying it to contaminated soil through irrigation systems or direct mixing. For ex-situ treatment, soil can be processed as a slurry (20-30% solids) in reactor systems with optimized aeration and mixing. Key considerations for soil applications include the adsorption of enzymes to soil particles, potential inhibition by soil constituents, and distribution uniformity. Pretreatment may be necessary to adjust soil pH to the optimal range for laccase activity, and multiple applications might be required for heavily contaminated sites.
Despite the robustness of the laccase-syringaldehyde system, several technical challenges may arise during implementation. The following table addresses common issues and provides practical solutions based on experimental observations and literature reports:
Table 4: Troubleshooting Guide for Laccase-Syringaldehyde System Implementation
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low degradation efficiency | Suboptimal pH, insufficient mediator, enzyme inactivation | Verify pH adjustment, increase mediator concentration (0.1-1.0 mM), check enzyme activity, pre-treat wastewater to remove inhibitors |
| Rapid enzyme inactivation | Proteolysis, reactive oxygen species, heavy metals | Add protease inhibitors, include radical scavengers (e.g., polyethylene glycol), pre-treat wastewater to remove metals, use immobilized enzyme |
| Incomplete degradation | Insufficient reaction time, oxygen limitation, mediator degradation | Extend incubation time, increase aeration/mixing, add fresh mediator midway through treatment |
| High residual toxicity | Formation of toxic intermediates | Extend treatment time, optimize mediator concentration, implement two-stage treatment |
| Matrix inhibition | Organic matter, specific ions, competing compounds | Dilute wastewater sample, increase enzyme/mediator dosage, implement pre-treatment steps |
Successful implementation of the laccase-syringaldehyde system at larger scales requires careful consideration of economic factors and practical constraints. The primary cost components include enzyme production (or purchase), mediator procurement, and process operations (mixing, aeration, pH control). Using recombinant laccases like Novozym 51003 significantly reduces costs compared to purified fungal laccases, while the natural origin and relatively low price of this compound make it economically viable compared to synthetic mediators [1].
For pilot-scale applications, recommended strategies include enzyme immobilization to enable reuse, mediator recovery systems, and process integration to maximize efficiency. Recent advances in laccase production through genetic engineering have substantially reduced costs, while the identification of alternative natural mediators from agricultural byproducts offers additional economic opportunities. Life-cycle assessments of LMS implementations indicate favorable environmental profiles compared to conventional advanced oxidation processes, particularly when considering the complete elimination of antibiotic activity rather than mere phase transfer.
The laccase-syringaldehyde system represents an efficient, environmentally sustainable technology for antibiotic degradation that offers significant advantages over conventional treatment methods. Its mild operational conditions, high degradation efficiency across multiple antibiotic classes, and minimal harmful byproduct formation make it particularly suitable for applications in wastewater treatment, soil remediation, and other environmental biotechnology sectors. The comprehensive protocols and application notes provided herein offer researchers and engineers a solid foundation for implementing this technology in various contexts.
Future development efforts should focus on enzyme engineering to enhance stability and activity, mediator optimization to expand the substrate range, and process integration to improve economic viability. The continued investigation of degradation pathways and transformation products will further ensure the environmental safety of this promising bioremediation approach. As antibiotic pollution continues to pose significant challenges to ecosystem and human health, the laccase-syringaldehyde system stands as a powerful tool in the environmental biotechnology arsenal.
The table below summarizes the primary pharmaceutical activities of syringaldehyde and its associated molecular targets, as validated by in vitro, in vivo, and molecular docking studies.
| Pharmacological Activity | Molecular Targets / Pathways | Experimental Models / Key Findings | References |
|---|
| Anti-diabetic & Cardioprotection | GLP-1 receptor, cAMP/PKA, AMPK, OGT | Model: H9c2 cardiomyocytes under high glucose (30 mmol/L). Findings: Reduced cell size & hypertrophic biomarkers (ANP, BNP, β-MHC); increased cAMP; effects ablated in GLP-1 resistant cells or with AMPK inhibition. | [1] [2] | | Anti-inflammatory | COX-2, Dendritic Cell Maturation, Pro-inflammatory Cytokines (TNF-α, IL-6) | Findings: Inhibits COX-2 enzyme (IC₅₀ = 3.5 μg/mL). Ameliorates mouse arthritis by inhibiting dendritic cell maturation and cytokine secretion. Molecular docking shows strong binding affinity for TNF-α and IL-6. | [3] [2] [4] | | Antioxidant | Antioxidant Enzymes | Molecular docking predicts significant binding affinity towards various antioxidant enzymes, contributing to its protective effects in models like myocardial infarction. | [2] |
This classic protocol from Organic Syntheses describes the synthesis from pyrogallol-1,3-dimethyl ether using the Duff reaction (formylation with hexamethylenetetramine) [5].
This protocol is based on a 2025 study investigating SA's effect on hyperglycemia-induced cardiac hypertrophy [1].
The following diagram illustrates the primary signaling pathway through which this compound alleviates cardiac hypertrophy, as detailed in the experimental protocol.
This compound is a promising natural compound for pharmaceutical development, particularly for diabetic cardiomyopathy and inflammatory conditions. Its efficacy is mediated through the activation of the GLP-1 receptor and AMPK signaling pathway. The provided synthesis method and detailed cellular protocol offer a solid foundation for researchers to explore and validate its therapeutic potential further.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde, structurally similar to vanillin but with an additional methoxy group [1]. This compound is primarily derived from lignin, a complex polymer in plant cell walls, and can be extracted from hardwood species like maple and spruce [1] [2].
As a flavoring agent, this compound contributes a sweet, woody, and spicy aroma, and it is also noted for providing spicy, smoky notes to aged spirits like whisky matured in oak barrels [3] [2]. Its appeal in "clean-label" products is driven by its natural origin and bioactive properties [3] [1].
The applications of this compound extend beyond flavoring into pharmaceuticals and materials science, underpinned by its multifaceted bioactivities.
The following tables summarize key physicochemical, biological, and analytical data for this compound.
Table 1: Physicochemical Properties of this compound [7] [2] [4]
| Property | Value |
|---|---|
| CAS Number | 134-96-3 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Colorless to pale yellow solid/liquid |
| Melting Point | 110 - 113 °C |
| Boiling Point | 192 - 193 °C at 19 hPa |
| Flash Point | > 110 °C (closed cup) |
| Log P (Octanol-Water) | 1.575 |
Table 2: Key Biological Activities of this compound
| Activity | Model / Assay | Result / Potency | Citation |
|---|---|---|---|
| COX-2 Inhibition | In vitro enzyme assay | IC50 = 3.5 μg/mL | [5] |
| Antioxidant | DPPH, ABTS+ assays | Free radical scavenging | [6] |
| Anti-hyperglycemic | In vivo models (e.g., STZ-induced diabetic mice) | Improved glucose tolerance | [6] [5] |
Table 3: Common Analytical Methods for this compound Quantification
| Method | Application Note | Key Parameter (if provided) |
|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification from complex mixtures like plant extracts or oxidation products. | N/A |
| Capillary Electrophoresis | High-efficiency separation of this compound from other phenolic compounds. | N/A |
This protocol outlines a method for the extraction and quantification of this compound from a liquid food matrix (e.g., aged whisky or a vanilla-flavored beverage).
This protocol describes a method to evaluate the COX-2 inhibitory activity of this compound, relevant for its application as a bioactive flavor compound.
This diagram illustrates the proposed molecular mechanism by which this compound exerts its anti-inflammatory effects, primarily through COX-2 inhibition.
This diagram outlines the key steps in the analytical protocol for extracting and quantifying this compound from a sample.
This compound requires careful handling in the laboratory. According to its Safety Data Sheet (SDS), it is classified with the following hazard statements [7]:
Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and ensure good ventilation. In case of skin contact, wash thoroughly with soap and water [7].
This compound dehydrogenase belongs to the aldehyde dehydrogenase (ALDH) superfamily, which comprises NAD(P)+-dependent enzymes that catalyze the oxidation of various aliphatic and aromatic aldehydes to their corresponding carboxylic acids. These enzymes are widely distributed across prokaryotes and eukaryotes and perform crucial roles in detoxification processes, biosynthetic pathways, and cellular homeostasis. The specific interest in this compound dehydrogenase stems from its essential function in the bacterial catabolism of lignin, the second most abundant bio-resource on Earth after cellulose. In nature, lignin is initially depolymerized via oxidative enzymes secreted from ligninolytic fungi and bacteria, producing heterogeneous aromatic molecules that are predominantly assimilated by bacteria. This compound, with its syringyl (4-hydroxy-3,5-dimethoxyphenyl) nucleus, is a key intermediate in the degradation pathway of lignin-derived aromatics and serves as a promising feedstock for microbial cell factories in producing value-added chemicals [1].
The enzymatic conversion of this compound to syringic acid represents a critical step in the microbial utilization of lignin-derived compounds. Understanding the genes and enzymes responsible for this conversion is essential for lignin valorization strategies aimed at sustainable production of industrially important chemicals such as 2-pyrone-4,6-dicarboxylate, cis,cis-muconate, and polyhydroxyalkanoates. From a pharmaceutical perspective, this compound and its metabolites exhibit various biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties, making them interesting targets for drug development [2]. This document provides detailed application notes and experimental protocols for assaying this compound dehydrogenase activity, enabling researchers to characterize this important enzyme for both biodegradation and biotechnological applications.
DesV from Sphingobium sp. SYK-6: Through genome-wide screening of 20 putative ALDH genes in Sphingobium sp. SYK-6, SLG_28320 (designated desV) was identified as the primary this compound dehydrogenase. Disruption of desV resulted in a significant reduction in growth on this compound and corresponding oxidation activity. A desV ligV double mutant almost completely lost the ability to grow on this compound, demonstrating the importance of these enzymes in this compound catabolism. Purified DesV displayed similar catalytic efficiency for this compound (kcat/Km = 2100 s⁻¹·mM⁻¹) and vanillin (kcat/Km = 1700 s⁻¹·mM⁻¹), indicating its broad substrate specificity [1].
LigV from Sphingobium sp. SYK-6: Although initially characterized as a vanillin dehydrogenase, LigV also exhibits activity toward this compound, albeit with substantially lower catalytic efficiency (1.4 s⁻¹·mM⁻¹) compared to vanillin (8800 s⁻¹·mM⁻¹). While disruption of ligV minimally affected growth on this compound alone, the combined disruption with desV nearly abolished growth, suggesting complementary roles in this compound metabolism [1].
AldA from Pseudomonas syringae: This enzyme functions as an indole-3-acetaldehyde dehydrogenase but demonstrates the biochemical versatility of ALDH enzymes in accepting various aldehyde substrates. Site-directed mutagenesis of Phe169 in the substrate-binding site altered substrate selectivity, with the F169W mutant shifting preference toward octanal, highlighting the adaptability of the ALDH active site [3].
ALDH enzymes typically function as homotetramers or homodimers composed of subunits of approximately 450–500 amino acids, constructing a 50–60 kDa protomer. The overall structure consists of three distinct, conserved domains: the NAD(P) binding domain, the catalytic domain, and the oligomerization domain. The active site contains a highly reactive and conserved cysteine residue (Cys302 in ALDH1A1 and ALDH2, human numbering) that acts as the catalytic nucleophile. The substrate entry channel (SEC) varies among ALDH family members in size and shape, dictating substrate specificity. Typically, ALDHs with broader substrate specificity possess larger SEC volumes compared to those with narrow substrate ranges [4].
The catalytic mechanism involves the conserved cysteine residue performing a nucleophilic attack on the carbonyl carbon of the aldehyde substrate, forming a tetrahedral intermediate that collapses into a thioester intermediate. Subsequently, a conserved glutamate residue (Glu268, human numbering) activates a water molecule for hydrolysis of the thioester, generating the carboxylic acid product. Throughout this process, the NAD(P)+ cofactor is reduced to NAD(P)H, providing a convenient method for monitoring enzyme activity spectrophotometrically [4] [3].
The standard assay for this compound dehydrogenase activity utilizes a continuous spectrophotometric method that monitors the formation of NAD(P)H at 340 nm (ε340 = 6,220 M⁻¹·cm⁻¹). The fundamental reaction catalyzed by this compound dehydrogenase is:
This compound + NAD+ + H₂O → Syringate + NADH + 2H⁺
The increase in absorbance at 340 nm due to NADH formation provides a direct, real-time measurement of enzyme activity. For ALDHs that utilize NADP+ as cofactor, the same principle applies, monitoring NADPH formation. This method offers several advantages, including continuous monitoring, high sensitivity, and minimal reagent consumption, making it ideal for kinetic studies and high-throughput screening [1] [3].
Some researchers have employed a coupled assay system with lactate dehydrogenase (LDH) to continuously monitor aldehyde dehydrogenase activity. In this system, the NADH produced by the ALDH reaction is consumed by LDH in the presence of pyruvate, generating lactate and regenerating NAD+. This approach minimizes product inhibition by NADH and allows for more accurate kinetic measurements, particularly for enzymes susceptible to NADH inhibition [1].
Cofactor Specificity: Most this compound dehydrogenases characterized to date are NAD+-dependent, though some ALDH superfamily members can utilize both NAD+ and NADP+. Initial experiments should determine cofactor preference by comparing activity with NAD+ versus NADP+ [1].
pH Optimum: ALDH enzymes typically exhibit optimal activity in mildly alkaline conditions (pH 7.5-9.0). The assay buffer should provide adequate buffering capacity at the optimal pH for the specific enzyme being studied.
Temperature Control: Enzymatic reactions should be conducted at constant temperature (typically 25°C or 30°C for mesophilic enzymes) using temperature-controlled spectrophotometers to ensure reproducible kinetic data.
Blank Corrections: Appropriate controls must be included to account for non-enzymatic oxidation of substrates and background NAD+ reduction.
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for 15-30 minutes. Set the temperature control to 25°C and wavelength to 340 nm.
Reaction Mixture: In a quartz cuvette with 1 cm path length, add:
Baseline Measurement: Mix the contents gently by inversion and incubate for 1 minute to establish a stable baseline.
Reaction Initiation: Add 30 μL this compound substrate stock (final concentration: 3 mM) and mix quickly by gentle inversion.
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes, recording data at 5-10 second intervals.
Control Measurements: Perform control reactions without enzyme and without substrate to correct for non-enzymatic background.
Activity Calculation: Calculate enzyme activity using the formula: Activity (U/mL) = (ΔA340/min × Vtotal × DF) / (ε340 × L × Venzyme) Where:
One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 μmol of NADH per minute under the specified assay conditions [1] [3].
For determination of kinetic parameters, the standard assay is modified to include varying concentrations of this compound (typically 0-5 mM) while maintaining a saturating concentration of NAD+ (2 mM). Alternatively, NAD+ kinetics can be determined by varying NAD+ concentration (0-2 mM) at a fixed, saturating this compound concentration.
Substrate Dilution Series: Prepare this compound dilutions in assay buffer to cover a concentration range of 0-5 mM in the final assay.
Initial Rate Measurements: Perform the standard assay as described above for each substrate concentration.
Data Analysis: Plot initial velocity (v₀) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation: v₀ = (Vmax × [S]) / (Km + [S]) using nonlinear regression analysis. Kinetic parameters Vmax and Km are derived from the curve fit [3].
Table 1: Kinetic Parameters of Characterized this compound Dehydrogenases
| Enzyme | Source | Km for this compound | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Cofactor |
|---|---|---|---|---|---|
| DesV | Sphingobium sp. SYK-6 | Not reported | Not reported | 2100 | NAD+ |
| LigV | Sphingobium sp. SYK-6 | Not reported | Not reported | 1.4 | NAD+ |
| SLG_07610 | Sphingobium sp. SYK-6 | Not reported | Not reported | Highest activity* | NAD+ |
| DHY-SC-VUT5 | Metagenomic isolate | 13.77 mM | 0.009135† | 0.00066 | Not specified |
| DHY-G-VUT7 | Metagenomic isolate | 2.832 mM | 0.005886† | 0.00208 | Not specified |
*Specific activity of 1.11 μmol·min⁻¹·mg⁻¹; †Vmax values reported as μmol·min⁻¹, converted to kcat using reported molecular weights [1] [5].
The kinetic parameters Km and kcat provide valuable insights into enzyme efficiency and substrate specificity. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and indicates the enzyme's affinity for the substrate. Lower Km values generally indicate higher affinity. The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme active site per unit time. The catalytic efficiency (kcat/Km) combines these parameters to provide a measure of the enzyme's overall effectiveness in converting substrate to product [1] [5].
For this compound dehydrogenases, catalytic efficiency varies significantly between enzymes, as shown in Table 1. DesV demonstrates high catalytic efficiency toward this compound (2100 s⁻¹·mM⁻¹), while LigV is much less efficient (1.4 s⁻¹·mM⁻¹), explaining their different physiological roles in this compound catabolism. The metagenomically-derived enzymes DHY-SC-VUT5 and DHY-G-VUT7 show relatively low catalytic efficiency compared to DesV, suggesting different evolutionary adaptations [1] [5].
Comprehensive characterization of this compound dehydrogenase should include assessment of activity toward various aldehyde substrates to determine substrate specificity. Typical substrates for profiling include:
Table 2: Recommended Substrate Range for Specificity Profiling
| Substrate | Structure | Typical Concentration |
|---|---|---|
| This compound | 4-hydroxy-3,5-dimethoxybenzaldehyde | 1-5 mM |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 1-5 mM |
| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | 1-5 mM |
| Benzaldehyde | Benzaldehyde | 1-5 mM |
| Coniferaldehyde | 4-hydroxy-3-methoxycinnamaldehyde | 0.5-2 mM |
| Protocatechualdehyde | 3,4-dihydroxybenzaldehyde | 1-5 mM |
| Octanal | Aliphatic aldehyde (C8) | 0.1-1 mM |
Relative activity toward each substrate should be determined under standard assay conditions and expressed as a percentage of the activity toward the preferred substrate. This profiling provides insights into the enzyme's potential biological roles and biotechnological applications [1] [6].
Low Activity Signals: Check enzyme stability and storage conditions. Many ALDH enzymes require reducing agents such as DTT (1-5 mM) or β-mercaptoethanol to maintain the catalytic cysteine in reduced state. Also verify cofactor preference (NAD+ vs NADP+) and pH optimum for the specific enzyme.
Non-Linear Kinetics: If reaction progress curves are not linear, consider product inhibition by NADH. Use a coupled assay system with lactate dehydrogenase and pyruvate to regenerate NAD+. Alternatively, dilute the enzyme further to minimize product accumulation.
High Background Signal: Ensure substrates are fresh and properly stored. Aldehydes can oxidize spontaneously, generating background signals. Include appropriate controls without enzyme and subtract background rates.
Poor Protein Solubility: For recombinant enzymes, optimize expression conditions including temperature (often 15-18°C for 16-20 hours), induction conditions, and use of solubility enhancers such as mild detergents or glycerol in buffers [5] [3].
pH Profiling: Determine optimal pH by testing activity across a pH range (e.g., 6.0-10.0) using appropriate buffers (e.g., phosphate, Tris, glycine).
Temperature Optimization: Assess enzyme activity at different temperatures (e.g., 20-45°C) to determine optimal temperature and stability.
Cofactor Concentration: Verify that NAD+ concentration is saturating (typically 1-2 mM) for accurate kinetic measurements.
Enzyme Concentration Range: Establish a linear relationship between enzyme concentration and activity to ensure measurements are within the assay's dynamic range.
For comprehensive understanding of this compound dehydrogenase function, structural characterization provides invaluable insights. Key methodologies include:
X-ray Crystallography: As demonstrated for ALDH12 from Zea mays and AldA from Pseudomonas syringae, crystallographic analysis reveals detailed information about active site architecture, substrate binding residues, and conformational changes associated with catalysis. Successful crystallization typically requires purified protein at 8-10 mg/mL concentration and screening of multiple crystallization conditions [7] [3].
Small-Angle X-Ray Scattering (SAXS): This solution-based method provides information about enzyme oligomerization and overall structure under near-native conditions, complementing crystallographic data.
Site-Directed Mutagenesis: Targeted replacement of putative active site residues (e.g., Cys302, Glu267 in AldA numbering) confirms their catalytic roles and enables engineering of enzyme properties [3].
This compound dehydrogenases have significant potential in various biotechnological applications:
Lignin Valorization: Engineering metabolic pathways in microbial hosts for conversion of lignin-derived aldehydes to value-added chemicals.
Biosensor Development: Utilizing this compound dehydrogenase in enzyme-based sensors for detecting specific aldehydes in environmental or industrial samples.
Enzyme Engineering: Directed evolution or rational design to enhance catalytic efficiency, alter substrate specificity, or improve stability under industrial conditions.
The following workflow diagram illustrates a complete process for this compound dehydrogenase characterization from discovery to application:
This compound dehydrogenase represents an important class of enzymes with significant roles in lignin degradation and potential applications in bioremediation and biocatalysis. The protocols and methodologies outlined in this document provide researchers with comprehensive tools for characterizing these enzymes, from basic activity measurements to detailed kinetic and structural analyses. As interest in lignin valorization and sustainable chemistry continues to grow, this compound dehydrogenases offer promising biocatalytic routes for conversion of renewable resources into valuable chemicals. Further research into enzyme engineering, structural characterization, and metabolic pathway integration will undoubtedly expand the applications of these versatile catalysts in biotechnology and pharmaceutical development.
The initial oxidation of this compound to syringic acid is a crucial first step for its further catabolism. The table below summarizes the characteristics of key aromatic aldehyde dehydrogenases (ALDHs) identified for this role.
| Enzyme Name | Source Organism | Key Role in this compound (SN) Catabolism | Catalytic Efficiency (kcat/Km) for SN | Preference Relative to Vanillin (VN) |
|---|---|---|---|---|
| DesV [1] [2] | Sphingobium sp. SYK-6 | Major enzyme; critical for growth on SN [1] [2] | 2100 s⁻¹·mM⁻¹ [1] [2] | Similar efficiency (VN: 1700 s⁻¹·mM⁻¹) [1] [2] |
| LigV [1] [2] | Sphingobium sp. SYK-6 | Minor role; supports growth when desV is present [1] [2] |
1.4 s⁻¹·mM⁻¹ [1] [2] | Strongly prefers VN (VN: 8800 s⁻¹·mM⁻¹) [1] [2] |
| BzaA & BzaB [1] | Sphingobium sp. SYK-6 | Exhibit oxidation activity in vitro; minimal impact on growth after disruption [1] | Information missing | Information missing |
Several bacterial strains have been identified or engineered as potential platforms for this compound conversion.
This protocol is adapted from methods used to characterize DesV and LigV [1].
This protocol is based on the engineering of the GcoAB system [5].
The diagram below illustrates the core pathway for this compound conversion in a microbial cell factory and the key engineering steps involved.
Diagram 1: Engineering microbial conversion of this compound to central metabolites or value-added products. Key oxidation and O-demethylation steps are crucial. Expressing heterologous pathways like gallate dioxygenase (galA) can divert flux to target chemicals like PDC [4].
Microbial conversion of this compound aligns with the broader goal of developing sustainable microbial cell factories for chemical production from renewable resources [6]. Future work will focus on:
| Problem Area | Possible Cause | Recommended Solution | Key Parameters & Expected Outcome |
|---|
| Catalyst System | Low-activity catalyst without Cu doping. | Use a LaFe0.2Cu0.8O3 perovskite oxide catalyst [1]. | Yield without catalyst: ~0.96% [1]. Yield with LaFeO3: ~1.80% [1]. Yield with LaFe0.2Cu0.8O3: ~4.38% (2.5h reaction) to 10.00% (optimized conditions) [1]. | | Reaction Parameters | Suboptimal temperature, pressure, or time. | Optimize core parameters: Temperature, O2 pressure, and reaction time [1] [2]. | Optimal Setpoints [1]:
This protocol is adapted from a study that achieved a 10.00% this compound yield using dealkali lignin and a perovskite catalyst [1].
A key advantage of the perovskite catalyst is its reusability. The following diagram outlines the recycling and validation process.
Catalyst Recycling Workflow
Studies indicate that LaFe0.2Cu0.8O3 can maintain high catalytic activity even after four cycles of use, as confirmed by XRD analysis showing stable structure [1].
Q1: Why is Cu-doping so critical in the perovskite catalyst? Cu-doping enhances the oxygen content and increases the specific surface area of the perovskite oxide, creating more active sites for the oxidation reaction. This directly leads to a higher yield of this compound [1].
Q2: My this compound yield is still low after following the protocol. What should I investigate next? Consider these advanced factors:
Q3: Besides perovskite, are there other catalytic systems for this reaction? Yes, research is active in this field. Another study reported the use of CuSO4 as a homogeneous catalyst in an oxidative fractionation process, which was found to be of slight significance for monomer yield if the reaction time was short [2].
This compound is an aromatic aldehyde primarily derived from lignin in plant cell walls [1]. The efficiency of its extraction is highly dependent on the biomass source and the extraction process used [2]. The structure of the extracted lignin oligomers and monomers, and thus the yield of this compound, can be tailored by the choice of biomass and process parameters [2].
Here are detailed protocols for two effective extraction methods: a conventional base hydrolysis and an advanced oxidative catalytic fractionation.
This method is effective for releasing bound phenolic compounds like this compound from biomass such as flax shives.
This integrated method fractionates biomass and depolymerizes lignin in a single step, producing this compound directly.
Choosing the right solvent is critical for high extraction efficiency and product recovery. The following table compares the performance of various renewable solvents for extracting aromatic aldehydes and acids.
| Solvent | Class | Extraction Efficiency for this compound/Acids | Key Advantages | Key Drawbacks |
|---|---|---|---|---|
| 2-Methyl Tetrahydrofuran [6] | Ether | Very High (up to 99%) [6] | High extraction efficiency | High mutual solubility with water |
| Geraniol [6] | Terpenoid | Very High (up to 96.6%) [6] | High extraction efficiency, natural origin | - |
| 1-Octanol [6] | Fatty Alcohol | High [6] | High recovery in back-extraction, low number of theoretical stages required [6] | - |
| Ethyl Acetate [4] | Ester | Effective [4] | Commonly used, good for liquid-liquid extraction post-hydrolysis [4] | - |
| Hydrophobic Deep Eutectic Solvents (HDES) [6] | Designer Solvent | High SYRAC Recovery [6] | Tunable properties, high selectivity | Can hydrolyze or form a third phase in strong alkali [6] |
| γ-Valerolactone (GVL) [2] | Green Solvent | Effective for lignin oligomers [2] | Mild fractionation conditions, preserves lignin structure | Requires subsequent depolymerization |
This section addresses common challenges and provides targeted solutions to improve your extraction outcomes.
| Problem | Possible Causes | Solutions & Optimization Tips |
|---|
| Low this compound Yield | Incorrect biomass type (e.g., softwood) [2]; Harsh extraction causing degradation [2] | ✓ Select syringyl-rich hardwoods (e.g., poplar). ✓ Use milder, stabilizing methods (e.g., GVL fractionation, aldehyde-assisted processes) [2]. | | Low Extraction Efficiency from Matrix | Inefficient solvent; Incomplete lignin depolymerization | ✓ Screen solvents like 2-MeTHF or geraniol [6]. ✓ Apply ultrasound to enhance hydrolysis kinetics and mass transfer [4]. | | Difficulties in Recovery/Purification | High solvent miscibility with water; Product degradation | ✓ Use 1-octanol for easier back-extraction [6]. ✓ Avoid strong alkaline conditions with HDES [6]. | | Inconsistent Results Between Batches | Biomass variability; Uncontrolled process parameters | ✓ Standardize biomass source, particle size, and moisture content. ✓ Control temperature and time precisely; use internal standards for HPLC [5]. |
This workflow provides a logical sequence for optimizing your this compound extraction process.
What is the most important factor for a high this compound yield? The single most important factor is selecting a biomass source with high syringyl (S) unit content in its lignin, such as hardwoods like poplar. A high-yield process is impossible if the raw material lacks the precursor [2] [3].
Why might my this compound yields be low even when using a hardwood? Low yields can result from condensation reactions during extraction. Under harsh acidic or basic conditions, the reactive aldehyde group can participate in side reactions, leading to the formation of larger, recalcitrant oligomers. Using milder, stabilization-focused methods like aldehyde-protection or oxidative fractionation can mitigate this [2] [3].
Are there greener alternatives to traditional solvents like ethyl acetate? Yes. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent with excellent extraction efficiency for aromatic aldehydes [6]. γ-Valerolactone (GVL) is another promising green solvent for mild biomass fractionation that helps preserve lignin structure for subsequent depolymerization [2].
How can I quickly screen for the best solvent in my lab? A high-throughput approach involves testing small volumes of different solvents (e.g., 2-MeTHF, geraniol, 1-octanol, ethyl acetate) with your standard biomass and hydrolysis mixture. Quantify the this compound content in each extract using HPLC to directly compare efficiency [6] [4].
FAQ 1: My enzyme activity measurements for syringaldehyde dehydrogenase are inconsistent. What could be wrong?
Inconsistent activity can often be traced to assay conditions, enzyme stability, or measurement techniques.
Problem: Inner Filter Effect (IFE)
Problem: Incorrect Cofactor Usage
Problem: Substrate or Product Instability
FAQ 2: How do I determine which enzyme is responsible for this compound oxidation in my bacterial strain?
This is a common challenge, as bacteria often possess multiple aldehyde dehydrogenases (ALDHs) with overlapping substrate ranges [2] [4].
Solution: A Combined Genomic and Biochemical Approach
Key Consideration: An enzyme's activity in a purified system may not reflect its physiological role. Gene expression levels under different growth conditions are critical. In Sphingobium sp. SYK-6, for example, desV and ligV were identified as key players because they were highly and constitutively transcribed [2].
The table below summarizes kinetic parameters for two well-characterized this compound-oxidizing enzymes from Sphingobium sp. SYK-6. This data is essential for benchmarking your own experimental results.
| Enzyme | kcat (s⁻¹) | Km for this compound (mM) | kcat/Km for this compound (s⁻¹·mM⁻¹) | kcat/Km for Vanillin (s⁻¹·mM⁻¹) | Primary Role |
|---|---|---|---|---|---|
| DesV [2] | Information not available in search results | Information not available in search results | 2,100 | 1,700 | Major this compound catabolism |
| LigV [2] | Information not available in search results | Information not available in search results | 1.4 | 8,800 | Major vanillin catabolism |
This data clearly shows that DesV has a strong preference for this compound, while LigV is highly specialized for vanillin [2].
Protocol 1: Determining Kinetic Parameters (kcat and Km) using Fluorescence
This protocol outlines a general method for determining Michaelis-Menten parameters [5].
[S], determine the slope of the linear change in fluorescence at the very start of the reaction. Convert fluorescence units to concentration using a standard curve.v against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to obtain Vmax and Km. The kcat can then be calculated as Vmax / [E], where [E] is the molar concentration of enzyme active sites.You can linearize the Michaelis-Menten equation for easier fitting using methods like Lineweaver-Burk, Hofstee, or Eadie plots [5]. The workflow for this process is summarized below.
Flowchart for Determining Enzyme Kinetics
Protocol 2: Correcting for the Inner Filter Effect (IFE)
If you must use high substrate concentrations, follow this correction method [1].
ε'ℓ = ( (ε_ex + ε_em) × ℓ ) / 2, where ℓ is the pathlength of the cuvette in cm.This compound dehydrogenase is part of the aldehyde dehydrogenase (ALDH) family, which typically oxidize aldehydes to carboxylic acids in an NAD(P)⁺-dependent manner [4]. These enzymes are crucial in the microbial breakdown of lignin, making them important for biotechnological applications in biomass valorization [2] [3].
A key challenge in this field is that many bacteria possess numerous ALDHs. The critical enzyme for this compound catabolism in Sphingobium sp. SYK-6, DesV, was only identified after a systematic screen of 20 candidate genes, highlighting the importance of a thorough approach [2].
Syringaldehyde can undergo oxidative fragmentation, especially in conditions that simulate the atmosphere. The primary stability concern is oxidative degradation by reactive oxygen species like ozone (O₃), which can lead to aromatic ring cleavage and the formation of various carboxylic acids [1].
The table below summarizes the key storage and stability information for this compound:
| Aspect | Details |
|---|---|
| Recommended Solvent | DMSO [2] |
| Reported Solubility in DMSO | 36 mg/mL (197.61 mM) [2] |
| Chemical Stability | Stable under recommended storage; susceptible to oxidation [1] [2] |
| Major Degradation Factor | Exposure to ozone (O₃) and hydroxyl radicals (HO•) [1] |
| Key Degradation Products | Formic, glyoxylic, oxalic, maleic acid, and others [1] |
The most significant threat is oxidative degradation. Studies show that this compound in thin solid films reacts with ozone, even at room temperature and 74% relative humidity, leading to ring cleavage [1].
This methodology is adapted from research on the heterogeneous oxidation of this compound thin films by ozone [1].
The diagram below illustrates the experimental workflow for studying this compound film oxidation:
Thin-Film Preparation
Oxidation Experiment
Sample Extraction
Product Analysis
The oxidative degradation of this compound follows two primary competing pathways, leading to different product profiles [1]:
The following table summarizes the key data and methods relevant to the purification of syringaldehyde.
| Aspect | Details |
|---|---|
| General Method | Recrystallization from aqueous methanol [1]. |
| Specific Solvent Ratio | 10g crude aldehyde : 30ml water : 3ml methanol [1]. |
| Reported Melting Point | 110-113 °C (lit.) [2]; 111-112 °C (after recrystallization) [1]. |
| Solubility (Guidance) | • Slightly soluble in chloroform and methanol [2]. • More soluble in non-polar organic solvents than in polar ones [3]. • "Very sparingly soluble" in water [2]. | | Purification Context | The recrystallization follows an initial purification via sodium bisulfite complexation after synthesis [1]. |
A general workflow for the purification and recrystallization of this compound, based on the classic organic synthesis procedure, can be visualized as follows:
Here are some common problems you might encounter during this compound recrystallization and how to address them.
Low Recovery or No Crystals Form
Product Oils Out (Doesn't Form Crystals)
Poor Purity or Discolored Product
Crystals are Too Fine
Q1: What is the primary challenge in purifying this compound? The main challenge is its relatively low solubility in water and many common solvents, which necessitates careful solvent selection (like aqueous methanol) for effective recrystallization [3] [2] [1].
Q2: Why is controlling crystal form important in drug development? For Active Pharmaceutical Ingredients (APIs), different crystal forms (polymorphs) can have significantly different properties, including solubility, dissolution rate, stability, and bioavailability. Controlling the crystallization process is therefore critical to ensure the drug's efficacy, quality, and safety [4] [5].
Q3: Besides recrystallization, what other technique was historically used to purify this compound? A classic synthesis procedure uses sodium bisulfite complexation. The aldehyde forms a complex with sodium bisulfite in water, which is then separated from organic impurities. The pure aldehyde is regenerated by acidifying this complex solution [1].
Understanding how this compound inhibits microbes is the first step in troubleshooting. The table below summarizes its key inhibitory mechanisms and effective concentrations reported in the literature.
| Microbial System | Primary Inhibitory Mechanism | Reported Effective Concentrations | Key Observations |
|---|---|---|---|
| Clostridium beijerinckii (ABE Fermentation) | Selective inhibition of solvent production; targets Coenzyme A transferase (CoAT), blocking acid re-assimilation [1]. | 0.2 - 1.0 g/L [1] | Inhibits acetone-butanol-ethanol (ABE) production without majorly affecting growth rate; leads to acid accumulation [1]. |
| Salmonella Typhimurium (Pathogen) | Inhibition of the Type III Secretion System (T3SS); reduces bacterial invasion and cellular injury [2]. | 0.18 mM (without affecting growth) [2] | Specifically inhibits virulence, not growth; potential anti-infective lead compound [2]. |
| Mycobacterium marinum (Pathogen) | Exhibits antibacterial and antioxidant activities; modulates NRF2/HO-1/NQO-1 and AMPK-α1/AKT/GSK-3β signaling pathways [3]. | 0.5 mM (in vitro and in zebrafish models) [3] | Reduces bacterial load and oxidative stress during infection [3]. |
| Anaerobic Mixed Cultures (Methanogenesis) | General microbial toxicity, with aldehyde substituent implicated in affecting methanogenesis [4]. | 0.5 g/L (tested in degradation studies) [4] | Toxicity can be mitigated by the presence of co-substrates like glucose and acetate [4]. |
Based on the described mechanisms, here are potential strategies to mitigate inhibition, which can form the basis of your troubleshooting guides.
| Strategy | Underlying Principle | Evidence & Context |
|---|---|---|
| Microbial Adaptation & Strain Development | Evolve or engineer strains with enhanced tolerance or degradation capabilities. | Sphingobium sp. SYK-6 possesses specific aromatic aldehyde dehydrogenases (e.g., DesV, LigV) for this compound catabolism [5]. |
| Use of Co-substrates | Provide easily metabolized carbon sources to support microbial growth and activate degradation pathways. | Adding glucose and sodium acetate shortened the lag phase and increased the degradation rate of this compound in thermophilic anaerobic digestion [4]. |
| In-Situ Biological Detoxification | Employ co-cultures or consortia where one member degrades the inhibitor. | A co-culture of an inhibitor-tolerant strain (like Sphingobium sp.) with a production strain could protect the latter [5]. |
| Process Optimization | Adjust physical and chemical parameters (e.g., temperature, redox potential) to favor detoxification. | Thermophilic regime (50°C) can shift degradation pathways; reductive processes are often key in anaerobic environments [4]. |
The following diagram outlines a logical workflow for designing experiments to test different strategies for overcoming this compound inhibition.
For strategies involving microbial degradation, the core metabolic pathway in bacteria like Sphingobium sp. SYK-6 is crucial. This diagram visualizes the key enzymatic step.
This protocol is adapted from a study on the thermophilic anaerobic degradation of this compound [4].
1. Cultivation Setup
2. Experimental Design & Sampling
3. Analytical Methods & Metrics to Monitor
Analytical interference often stems from the complex nature of the samples, typically oxidized lignin liquors containing compounds structurally similar to syringaldehyde (e.g., vanillin, acetosyringone, syringic acid) [1] [2]. The table below outlines common issues and their solutions.
| Interference Issue | Root Cause | Recommended Solution | Key Parameters & Notes |
|---|
| Co-elution of Phenolic Compounds | Similar structures of monomers (e.g., Vanillin, Syringic Acid, Acetosyringone) in complex mixtures [1] [2]. | Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) [1] [2] | Column: Silica-based (e.g., HSS C18 SB) [2]. Mobile Phase: scCO₂ with MeOH co-solvent, often with a small acid additive (e.g., 0.23% citric acid) [1] [2]. Note: Provides fast (e.g., 6 min for 40 compounds), high-resolution separation without derivatization [2]. | | | | Preparative Chromatography for Purification [1] | Resin: Non-polar polymeric resins (e.g., SP700) [1]. Process: Adsorption at pH 7.5-8.0 to separate aldehydes/ketones from ionized acids, followed by elution with ethanol-water (90:10, v/v) [1]. | | Low MS Ionization Efficiency | Poor desolvation or analyte precipitation due to mobile phase transition from supercritical to gas phase [2]. | Optimize Makeup Solvent & ESI Source [2] | Makeup Solvent: Use methanol or ethanol; addition of acid or basic dopants can improve ionization [2]. ESI Settings: A Design of Experiment (DoE) approach is recommended to optimize makeup solvent flow rate, capillary voltage, and desolvation gas [2]. | | Sample Complexity & High Solids | The presence of high molecular weight oligomers and salts can foul instrumentation and mask signals [1] [3]. | Membrane Filtration Pre-treatment [1] | Process: Sequential filtration using ceramic membranes with decreasing molecular weight cut-offs (e.g., 50 kDa → 5 kDa → 1 kDa) to remove high molecular weight fractions and enrich target monomers [1]. | | | | Liquid-Liquid Extraction [2] | Process: Acidify sample to pH ~1 and extract with ethyl acetate. This effectively separates monomeric phenolics from salts and polymeric residues [2]. |
The following is a validated methodology for separating and purifying this compound from a real oxidized industrial kraft liquor [1].
1. Sample Pre-treatment: Membrane Filtration
2. Primary Purification: Adsorption on Polymeric Resin
3. Final Analysis: UHPSFC/MS Method
The following workflow diagram summarizes this multi-stage process:
Workflow for this compound Purification and Analysis
Q1: What are the key advantages of using UHPSFC over HPLC for this compound analysis? UHPSFC offers two main advantages: speed and versatility. The use of supercritical CO₂ as the mobile phase allows for higher flow rates and faster analyte diffusion, leading to much quicker separations (e.g., 6 minutes for 40 compounds) without sacrificing resolution [2]. Furthermore, the highly volatile CO₂ can improve desolvation in the MS ion source, potentially enhancing ionization efficiency and sensitivity [2].
Q2: Why is pH control critical during the adsorption step? Controlling the pH (around 8.0) during adsorption is a strategic step to improve selectivity. At this mildly alkaline pH, phenolic acids (like syringic and vanillic acid) are predominantly ionized and remain in the aqueous solution, while neutral compounds like this compound and vanillin are effectively adsorbed onto the non-polar resin. This pre-separation simplifies the final chromatographic analysis [1].
Q3: My MS signal for this compound is weak with UHPSFC. What should I check? Weak signal is often related to the ion source setup. You should first investigate the makeup solvent. Ensure an adequate flow rate and consider adding a small percentage of an acid (like formic acid) or basic dopant to promote ionization [2]. Secondly, use a Design of Experiment (DoE) approach to systematically optimize key ion source parameters, including the makeup solvent flow rate, capillary voltage, and desolvation gas temperature and flow rate [2].
The table below outlines common operational challenges, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions & Optimization Tips |
|---|---|---|
| Low Pollutant Removal Efficiency | Sub-optimal mediator concentration; Non-phenolic pollutant structure; Unfavorable pH/Temperature [1] [2]. | Use a natural mediator system (e.g., syringaldehyde). Optimize concentration (start with ~10 µM); excess mediator increases cost/toxicity without improving efficiency [1]. |
| Enzyme Instability & Loss | Enzyme wash-out in continuous systems; Shear force denaturation; Inhibition from wastewater matrix [3] [4]. | Use an Enzymatic Membrane Reactor (EMR) to retain laccase [1]. Immobilize laccase on ceramic membranes or other supports to enhance stability, recovery, and reusability [3] [4]. |
| Toxicity of Treated Effluent | Generation of toxic by-products; Presence of unconsumed this compound or its reactive radicals [1]. | Carefully optimize this compound dose. Monitor effluent toxicity (e.g., using a luminescent bacteria assay). Timely supplement of mediator can maintain performance over time [1] [2]. |
| Suboptimal Reaction Conditions | pH, temperature, or reaction time not calibrated for specific wastewater matrix. | Fungal laccases often perform best in acidic conditions (e.g., pH 4-5). System can maintain stable performance for at least 9 hours; kinetic limitations occur with high contaminant loads [1] [4] [2]. |
| Interference from Wastewater Components | Presence of heavy metals or high salt concentrations affecting enzyme activity [3] [2]. | The system is generally robust to low concentrations of heavy metals and organic matter. For complex water, pre-treatment or laccase strains engineered for harsh conditions may be necessary [3] [2]. |
Here are detailed methodologies for two major applications of the laccase-syringaldehyde system, based on published research.
This protocol is adapted from studies treating a mixture of pharmaceuticals, pesticides, and hormones [1].
This protocol is designed for targeted antibiotic removal, leveraging Response Surface Methodology (RSM) for optimization [2] [5].
The following diagram illustrates the core mechanism and workflow for implementing this system, integrating both batch and continuous reactor setups.
The core mechanism involves laccase first oxidizing the this compound mediator, generating a highly reactive mediator radical. This radical then attacks and oxidizes persistent pollutants that laccase cannot degrade directly, transforming them into less toxic compounds [1] [6]. For continuous treatment, this reaction is contained within an Enzymatic Membrane Reactor (EMR), which physically retains the laccase enzyme while allowing the treated effluent to pass through [1].
| Bioactivity | Experimental Model / Assay | Key Findings / Quantitative Data | Significance / Mechanism |
|---|---|---|---|
| Antibacterial Activity [1] | Mycobacterium marinum (model for M. tuberculosis) infection in zebrafish and cell cultures. | > 80% inhibition of bacterial proliferation in zebrafish; reduced intracellular bacterial load in macrophages. [1] | Disrupts bacterial cellular processes; potential for treating resistant bacterial strains. [1] |
| Antioxidant Activity [1] | Mm-infected macrophages and zebrafish; measurement of ROS, MDA, and GSH levels. | ↓ ROS & MDA (oxidative stress markers); ↑ GSH (antioxidant). [1] | Activates NRF2/HO-1/NQO-1 signaling pathway and AMPK-α1/AKT/GSK-3β pathway to enhance cellular antioxidant defense. [1] |
| Anti-hyperglycemic & Cardioprotection [2] | H9c2 cardiomyocytes under high glucose conditions. | Dose-dependent reduction in cell size and hypertrophy biomarkers (ANP, BNP, β-MHC). [2] | Activates GLP-1 receptors, increasing cAMP, and acts through the AMPK signaling pathway. [2] |
| Anti-inflammatory Activity [3] | Mouse model of arthritis. | Inhibited dendritic cell maturation and proinflammatory cytokine secretion. [3] | Modulates immune response, reducing inflammation-driven tissue damage. [3] |
For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies used in the cited studies.
1. Protocol for Assessing Antibacterial and Antioxidant Efficacy [1]
2. Protocol for Assessing Anti-hypertrophic Efficacy in Cardiomyocytes [2]
The antioxidant and therapeutic effects of this compound are mediated through specific cellular signaling pathways, visualized below.
A definitive head-to-head efficacy comparison against specific synthetic molecules in standardized preservation models remains an area for future research, but the existing data provides a strong foundation for its investigation.
The table below summarizes the key characteristics of constitutively expressed ALDHs in Sphingobium sp. SYK-6 with confirmed activity toward syringaldehyde [1].
| Enzyme Gene / Name | Specific Activity for this compound (Normalized %)* | Specific Activity for Vanillin (Normalized %)* | Key Catalytic Efficiency (kcat/Km for this compound) | Major Physiological Role |
|---|---|---|---|---|
| DesV (SLG_28320) | 100% | ~82% | 2,100 s⁻¹·mM⁻¹ | Major this compound catabolism |
| LigV | ~13% | 100% | 1.4 s⁻¹·mM⁻¹ | Major vanillin catabolism |
| BzaA | Information missing | Information missing | Information missing | Broad substrate range |
| BzaB | Information missing | Information missing | Information missing | Broad substrate range |
| SLG_07610 | ~150% | ~33% | Information missing | Broad substrate range |
| SLG_07790 | Information missing | Information missing | Information missing | Broad substrate range |
| SLG_07270 | Information missing | Information missing | Information missing | Broad substrate range |
Note: Specific activities were normalized to the highest activity for each substrate (this compound or Vanillin) among the tested enzymes to allow for comparison [1].
The data highlights that DesV is the primary, constitutively expressed enzyme for this compound catabolism in this bacterium, while LigV is highly specific to vanillin [1]. Gene disruption experiments confirmed that a desV ligV double mutant lost almost all ability to grow on this compound [1].
The methodology used in the Sphingobium sp. SYK-6 study provides a robust protocol that can be adapted for comparing these enzymes across different bacterial species [1]. The workflow for identifying and characterizing the key this compound dehydrogenase is summarized in the diagram below.
Key steps in the experimental protocol include [1]:
Understanding the function of these enzymes is aided by insights into their general structure and key residues that influence activity.
To build a comprehensive comparison guide across different bacterial species, I suggest you:
The following table summarizes key experimental findings on this compound's toxicity and its effects in various disease models.
| Aspect | Experimental Model | Key Findings | Significance/Implication |
|---|---|---|---|
| Acute Oral Toxicity | Sprague-Dawley rats (single dose, 14-day observation) [1] [2] | LD(_{50}) > 2000 mg/kg; no significant hematological changes except increased platelets; no histopathological alterations in organs. | Classified as safe/low toxicity under OECD Guideline 425; well-preserved cellular structure of vital organs. |
| Antihyperlipidemic Effect | Tyloxapol-induced hyperlipidemic rat model [1] [2] | Dose-dependently reduced total cholesterol, triglycerides, and LDL; downregulated SREBP-2 gene expression and HMG-CoA reductase activity. | Acts via a mechanism similar to statins (e.g., atorvastatin), targeting cholesterol synthesis at the genetic level. |
| Cardioprotective Effect (1) | Isoproterenol-induced cardiotoxicity in rats [3] | Protected against biomolecular oxidation, inflammation, and histopathological alterations in the heart. | Confirms protective role against oxidative stress and inflammation in cardiac tissue. |
| Cardioprotective Effect (2) | High glucose-induced cardiac hypertrophy in H9c2 cardiomyocytes [4] | Reduced cell size and hypertrophic biomarkers (ANP, BNP, β-MHC); effect mediated by GLP-1 receptor activation and AMPK signaling. | Suggests potential for managing diabetes-related cardiac complications; effect is pathway-dependent. |
For researchers aiming to replicate or build upon these studies, here are the summarized methodologies.
The antihyperlipidemic and cardioprotective effects of this compound involve distinct molecular pathways. The diagrams below illustrate these mechanisms based on the experimental data.
A direct, head-to-head quantitative comparison of this compound's toxicity profile against specific synthetic drugs is a significant gap in the current literature.
To build a definitive comparison guide, you may need to adopt a different research strategy:
| Aspect of Validation | Experimental Findings | Supporting Evidence & Context |
|---|---|---|
| Germination Promotion | Significantly promoted seed germination in N. attenuata in bioassay-guided fractionation [1]. | Confirmed through robust, unbiased metabolomics [1]. |
| Ecological Relevance | Detected in wildfire smoke in the plant's native habitat; accurately predicted boundaries of natural fire events and post-fire seedling emergence [1]. | Provides ecological context beyond laboratory settings; explains species' distribution in fire-prone areas [1]. |
| Cue Persistence | Effectively adsorbed to N. attenuata seeds from aqueous solutions and not readily leached from soil [1]. | Mechanism for long-lived seed banks to accurately germinate only in burned areas [1]. |
| Species Specificity | Not observed as a primary cue for Suaeda glauca; study focused on heat shock and smoke, but syringaldehyde did not emerge as a key driver [2]. | Indicates this compound is not a universal germination signal; different species respond to different fire-derived cues [2]. |
The validation of this compound relied on the following key methodologies:
The following diagram illustrates the proposed logical pathway through which this compound, derived from fire, functions as an ecologically relevant germination signal for N. attenuata:
Current research solidly confirms that this compound is an ecologically relevant germination cue for *Nicotiana attenuata*. Its validation rests on its specific promotion of germination, its production in natural wildfires, and its physical properties that allow it to accurately mark a fire's boundary, providing a clear fitness advantage for this fire-chasing plant [1].
For researchers investigating other species, it is crucial to note that smoke-derived germination is complex. While this compound is a key signal for N. attenuata, other compounds like karrikins are important for many other species [1]. The search for germination cues should therefore be species-specific and driven by bioassays within the appropriate ecological context.
The table below summarizes the core characteristics and market drivers of both compounds.
| Aspect | Syringaldehyde | Vanillin |
|---|---|---|
| Chemical Name | 4-Hydroxy-3,5-dimethoxybenzaldehyde [1] [2] | 4-Hydroxy-3-methoxybenzaldehyde [3] [4] |
| Natural Abundance | Low; found in lignin of angiosperms (hardwoods) [1] [2]. | Low; primary component of natural vanilla extract [3] [4]. |
| Primary Market Driver | Niche applications in pharmaceuticals, fragrances, and as a specialty chemical intermediate [1] [5]. | Mass-market demand as a flavoring agent in food, beverages, and cosmetics [3] [6]. |
| Market Size & Growth | Niche market; specific valuation not publicly detailed. Growth driven by sustainable production methods and new pharmaceutical applications [5]. | Large market; USD 563 million in 2024, projected CAGR of 5.3% to 2032 [6]. |
| Key Applications | - Pharmaceuticals: Intermediate for antibacterial drugs (Trimethoprim) [1].
Research demonstrates how the structural differences between these aldehydes lead to distinct functional outcomes in biological and industrial contexts.
A 2019 study investigated the impact of this compound and vanillin on the fermentation performance of Clostridium tyrobutyricum, a bacterium used to produce butyric acid from plant-based sugars [8].
A 2008 study compared the efficiency of natural and synthetic mediators in the laccase-assisted bleaching of eucalyptus kraft pulp, an environmentally friendly process for the paper industry [7].
The diagram below illustrates the shared biosynthetic origin of this compound and vanillin precursors within the lignin polymer, highlighting the key structural difference.
The distinct molecular structures of this compound and vanillin, originating from their respective S and G lignin units, are the fundamental reason for their differing performance in the experiments cited above [1] [7]. The additional methoxy group in this compound influences its reactivity, toxicity profile, and overall functionality.
Irritant